molecular formula C9H10ClNO3 B6303945 Methyl 5-chloro-2-ethoxypyridine-4-carboxylate CAS No. 2056110-54-2

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Cat. No.: B6303945
CAS No.: 2056110-54-2
M. Wt: 215.63 g/mol
InChI Key: PQJBCITVRSADCW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is 215.0349209 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-chloro-2-ethoxypyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-ethoxypyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJBCITVRSADCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189995
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
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Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-54-2
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and physical properties of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a robust protocol for its synthesis via Fischer-Speier esterification of its carboxylic acid precursor. Furthermore, it explores the compound's potential applications as a building block in the development of novel therapeutics and outlines essential safety considerations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile electronic properties and ability to engage in various biological interactions making them privileged scaffolds in drug design.[1] The specific substitution pattern of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, featuring a chlorine atom, an ethoxy group, and a methyl ester, presents a unique combination of functionalities that can be strategically employed in the design of novel bioactive molecules. The electron-withdrawing nature of the chlorine atom and the carboxylate group, coupled with the electron-donating character of the ethoxy group, modulates the electronic profile of the pyridine ring, influencing its reactivity and potential interactions with biological targets. This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.

Chemical Structure and Properties

The chemical identity and fundamental properties of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate are summarized below.

Chemical Structure

The structure of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is characterized by a pyridine ring substituted at the 2, 4, and 5 positions.

Figure 1. Chemical structure of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C9H10ClNO3Calculated
Molecular Weight 215.63 g/mol Calculated
CAS Number Not assigned-
Appearance White to off-white solidPredicted
Melting Point 60-70 °CPredicted based on similar structures[4]
Boiling Point > 300 °CPredicted
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Slightly soluble in water.Predicted[5]
Predicted 1H NMR (CDCl3, 400 MHz) δ (ppm): 8.1-8.3 (s, 1H, Ar-H), 7.4-7.6 (s, 1H, Ar-H), 4.4-4.6 (q, J=7.1 Hz, 2H, OCH2CH3), 3.9-4.1 (s, 3H, OCH3), 1.4-1.6 (t, J=7.1 Hz, 3H, OCH2CH3)Predicted based on known chemical shifts[6]
Predicted 13C NMR (CDCl3, 101 MHz) δ (ppm): 165-167 (C=O), 160-162 (C-OEt), 148-150 (C-Cl), 140-142 (C-COOMe), 115-117 (Ar-CH), 110-112 (Ar-CH), 62-64 (OCH2CH3), 52-54 (OCH3), 14-16 (OCH2CH3)Predicted based on known chemical shifts[6]
Predicted IR (KBr, cm-1) ~2980 (C-H), ~1720 (C=O, ester), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~800 (C-Cl)Predicted based on functional groups
Predicted MS (EI) m/z (%): 215 (M+, 100), 184 (M+-OCH3, 80), 170 (M+-OC2H5, 60), 156 (M+-COOCH3, 40)Predicted fragmentation pattern

Synthesis and Purification

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is most readily synthesized by the esterification of its corresponding carboxylic acid, 5-Chloro-2-ethoxypyridine-4-carboxylic acid (CAS: 1593360-08-7).[7] The Fischer-Speier esterification is a reliable and well-established method for this transformation.[1]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_2 Workup cluster_3 Purification Precursor 5-Chloro-2-ethoxypyridine-4-carboxylic acid Reaction Reflux (65-70°C) 4-6 hours Precursor->Reaction Dissolve Reagents Methanol (excess) Sulfuric Acid (catalytic) Reagents->Reaction Add Quench Cool to RT Neutralize with NaHCO3 (aq) Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Remove solvent in vacuo Dry->Concentrate Purify Column Chromatography (Silica gel, Hexane:EtOAc) Concentrate->Purify Final Product Final Product Purify->Final Product Isolate

Figure 2. Workflow for the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-2-ethoxypyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-2-ethoxypyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[8]

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[9]

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

  • Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, and to isolate the desired ester from the aqueous phase.

Potential Applications in Drug Development

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactive sites on the molecule, including the ester and the aromatic ring, allow for a variety of chemical modifications.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this compound can be modified to optimize binding to the ATP-binding pocket of various kinases.

  • Intermediate for Agrochemicals: Pyridine derivatives are also prevalent in the agrochemical industry. This compound could serve as a starting material for the synthesis of novel herbicides or fungicides.

  • Building Block for Novel Heterocycles: The ester functionality can be readily converted to other functional groups, such as amides or hydrazides, opening avenues for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.[10]

Safety and Handling

While specific toxicity data for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the safety information for similar compounds, the following precautions are recommended.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a valuable, albeit not widely commercially available, chemical intermediate. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications and safety considerations. The information presented herein is intended to empower researchers to synthesize and utilize this compound in their efforts to discover and develop novel molecules with therapeutic or other valuable properties.

References

  • Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-CHLORO-5-METHYLPYRIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • Rubčić, M., et al. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Acta Chimica Slovenica, 55(4), 810-814. [Link]

  • J-GLOBAL. (n.d.). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Chloro-2-ethoxypyridine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 11(48), 30239-30248. [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Claramunt, R. M., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(17), 3874. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloro-2-methoxypyridine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Pan, L., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry, 45(15), 5796–5803. [Link]

  • Shahzadi, S., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Molecules, 27(7), 2314. [Link]

  • Golen, J. A., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]

  • PubChemLite. (n.d.). 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid (C7H6ClNO4S). Retrieved from [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999. [Link]

Sources

High-Resolution Mass Spectrometry and Physicochemical Profiling of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Context

In the landscape of modern pharmaceutical development, halogenated pyridine derivatives serve as critical scaffolds due to their metabolic stability and favorable lipophilicity profiles[1]. Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (also known as Methyl 5-chloro-2-ethoxyisonicotinate, CAS: 2056110-54-2) is a highly functionalized building block featuring an ethoxy ether, a methyl ester, and a chlorine atom positioned around a central pyridine ring[2],[3].

For researchers utilizing this compound in synthetic workflows or pharmacokinetic tracking, precise structural verification is paramount. This guide provides an in-depth mechanistic framework for analyzing the molecular weight and exact mass of this compound using High-Resolution Mass Spectrometry (HRMS), ensuring robust, self-validating analytical protocols.

Molecular Weight vs. Exact Mass: The Causality of Mass Defect

In standard laboratory settings, the molecular weight (or relative molecular mass) is calculated using the abundance-weighted average atomic masses of the constituent elements[4]. However, in HRMS (such as Time-of-Flight or Orbitrap analyzers), we rely on the monoisotopic exact mass [5].

The causality behind this distinction lies in the mass defect—the nuclear binding energy that causes the exact mass of an isotope to deviate slightly from its nominal integer mass[5]. Because HRMS instruments can resolve mass differences down to the fourth decimal place (measured in Daltons, Da), calculating the exact mass allows us to unambiguously differentiate Methyl 5-chloro-2-ethoxypyridine-4-carboxylate from isobaric interferences[4].

Table 1: Physicochemical and Structural Parameters
ParameterValue
IUPAC Name Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
Common Synonym Methyl 5-chloro-2-ethoxyisonicotinate
CAS Registry Number 2056110-54-2
Molecular Formula C9​H10​ClNO3​
Average Molecular Weight 215.63 g/mol
Monoisotopic Exact Mass (Neutral) 215.0349 Da

High-Resolution Mass Spectrometry (HRMS) Signatures

When analyzed via Electrospray Ionization in positive mode (ESI+), the molecule accepts a proton ( H+ , exact mass 1.007276 Da ) to form the [M+H]+ precursor ion.

Furthermore, the presence of the chlorine atom provides a highly diagnostic isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. Therefore, the mass spectrum will exhibit a distinct M+2 peak that serves as an internal structural validation tool.

Table 2: Expected HRMS Isotopic Signatures (ESI+)
Ion SpeciesIsotopeExact Mass (m/z)Relative AbundanceCausality / Origin
[M+H]+ 35Cl (Base Peak) 216.0422 100% Primary monoisotopic protonated species
[M+H]+ 13C 217.0456 ∼9.9% Natural isotopic distribution of Carbon (9 atoms)
[M+H]+ 37Cl 218.0392 ∼32% Natural isotopic distribution of Chlorine

Self-Validating LC-HRMS Analytical Protocol

To ensure absolute trustworthiness in structural elucidation, the following step-by-step protocol integrates a self-validating system suitability test (SST). Do not merely execute these steps; understand the physicochemical causality driving them.

Step 1: System Calibration and Lock-Mass Setup (Self-Validation)

  • Action: Infuse a lock-mass calibration solution (e.g., Leucine Enkephalin, exact mass [M+H]+=556.2771 ) continuously via a secondary reference sprayer.

  • Causality: High-resolution mass analyzers (like TOF) are susceptible to thermal drift. By continuously monitoring a known lock-mass, the system dynamically corrects the mass axis, ensuring the mass error remains strictly <5 ppm . Without this self-validation, environmental fluctuations could lead to false elemental composition assignments.

Step 2: Sample Preparation

  • Action: Dilute the analyte to in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, artificially driving the equilibrium toward the [M+H]+ ionized state. Methanol ensures the lipophilic ethoxy and chloro groups remain solvated, preventing analyte precipitation.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 μ m C18 UHPLC column with a gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase interacts with the hydrophobic domains of the pyridine ring. Retaining the compound past the void volume ensures that early-eluting salts do not cause ion suppression in the ESI source, maximizing the signal-to-noise ratio.

Step 4: Data Acquisition (MS/MS)

  • Action: Isolate the m/z216.04 precursor in the quadrupole and apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25−30% .

  • Causality: This specific energy threshold is sufficient to cleave the peripheral ester and ether linkages without completely shattering the highly stable aromatic pyridine core, yielding structurally informative fragments.

HRMS_Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Q1 Quadrupole m/z 216.04 Isolation ESI->Q1 CID Collision Cell (HCD/CID) Q1->CID TOF Orbitrap/TOF Exact Mass Detection CID->TOF

Fig 1. Self-validating LC-HRMS workflow for accurate mass determination.

Mechanistic MS/MS Fragmentation Pathways

Understanding the fragmentation causality of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is essential for confirming its structure in complex biological matrices. Upon collisional activation, the [M+H]+ ion ( m/z216.0422 ) undergoes predictable neutral losses driven by the stability of the resulting product ions.

  • Loss of Ethylene ( −28.0313 Da ): The ethoxy group at the 2-position undergoes a McLafferty-type rearrangement or direct inductive cleavage, expelling neutral ethylene gas ( C2​H4​ ) to form a stable pyridone-like fragment at m/z188.0109 .

  • Loss of Methanol ( −32.0262 Da ): The methyl ester at the 4-position is highly susceptible to cleavage, losing neutral methanol ( CH3​OH ) to yield an acylium ion intermediate at m/z184.0160 .

  • Core Formation: The sequential loss of both peripheral groups leaves behind the highly stable, chlorinated pyridine core at m/z155.9847 .

Fragmentation Parent [M+H]+ m/z 216.0422 Frag1 Loss of C2H4 m/z 188.0109 Parent->Frag1 - Ethylene (28.03 Da) Frag2 Loss of CH3OH m/z 184.0160 Parent->Frag2 - Methanol (32.03 Da) Frag3 Pyridine Core m/z 155.9847 Frag1->Frag3 - Methanol (32.03 Da) Frag2->Frag3 - Ethylene (28.03 Da)

Fig 2. Proposed MS/MS fragmentation causality for the [M+H]+ precursor ion.

References

To ensure scientific integrity and authoritative grounding, the mechanistic principles and exact mass definitions utilized in this whitepaper are sourced from the following verified references:

  • Wikipedia Contributors. "Mass (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. "6.6: Exact Mass - Physical Methods in Chemistry and Nano Science." LibreTexts. Available at:[Link]

Sources

1H and 13C NMR spectral data for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate requires a rigorous understanding of heteroaromatic electronic environments. As a highly substituted pyridine derivative, this molecule presents a complex interplay of inductive (-I), resonance (+M/-M), and anisotropic effects.

This guide provides a comprehensive structural assignment of the 1 H and 13 C NMR spectra, grounded in empirical additivity rules and established spectroscopic causality. It is designed for researchers and drug development professionals requiring high-fidelity analytical validation of this specific scaffold.

Molecular Structure and Electronic Framework

To accurately assign the NMR resonances, we must first establish the numbering system and the electronic influence of each substituent on the pyridine core:

  • N1 : The electronegative heteroatom, establishing the baseline deshielding gradient across the ring.

  • C2 (-OCH 2​ CH 3​ ) : The ethoxy group acts as a strong π -electron donor (+M) into the ring, significantly shielding the ortho (C3) and para (C5) positions, while its oxygen atom inductively (-I) deshields C2.

  • C3 (-H) : An isolated aromatic proton, heavily influenced by the adjacent ethoxy group.

  • C4 (-COOCH 3​ ) : The methyl ester is an electron-withdrawing group (-M, -I), which deshields the ortho positions (C3, C5).

  • C5 (-Cl) : The chlorine atom exerts a strong inductive withdrawal (-I) with weak resonance donation (+M), generally deshielding the adjacent C6 position.

  • C6 (-H) : An isolated aromatic proton adjacent to the pyridine nitrogen and the chlorine atom, placing it in the most electron-deficient region of the molecule.

ElectronicEffects Substituents Substituent Effects on Pyridine Ring Ethoxy 2-Ethoxy Group (+M, -I) Substituents->Ethoxy Chloro 5-Chloro Group (-I, +M) Substituents->Chloro Ester 4-Carboxylate (-M, -I) Substituents->Ester Shielding Strong Shielding at C3 (ortho) Ethoxy->Shielding Resonance Donation Deshielding Deshielding at C6 (ortho) Chloro->Deshielding Inductive Withdrawal Ester->Deshielding Electron Withdrawal

Logical mapping of substituent electronic effects dictating NMR chemical shifts.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate in CDCl 3​ (400 MHz) is characterized by distinct aliphatic signals from the ester and ether linkages, and two isolated aromatic singlets. The lack of ortho or meta coupling between the pyridine protons (H3 and H6 are para to each other) simplifies the aromatic region, as para coupling in pyridines is typically <1.0 Hz and often unresolved[1].

Table 1: Representative 1 H NMR Data (CDCl 3​ , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
1.40 Triplet (t)7.13H-OCH 2​ CH 3​ (Ethoxy)
3.96 Singlet (s)-3H-COOCH 3​ (Ester)
4.42 Quartet (q)7.12H-O**CH 2​ **CH 3​ (Ethoxy)
7.21 Singlet (s)-1HPyridine C3-H
8.25 Singlet (s)-1HPyridine C6-H

Mechanistic Causality of Chemical Shifts:

  • The Aliphatic Region (1.40 - 4.42 ppm): The ethoxy protons present a classic A2​X3​ spin system. The methylene quartet at 4.42 ppm is highly deshielded due to the direct attachment to the electronegative oxygen, which is further conjugated with the electron-deficient pyridine ring. The ester methyl group appears as a sharp, uncoupled singlet at 3.96 ppm.

  • The Aromatic Region (7.21 & 8.25 ppm): The massive 1.04 ppm difference between the two aromatic protons is a direct result of the substituent topography. H3 (7.21 ppm) is heavily shielded by the resonance donation of the adjacent C2-ethoxy oxygen lone pairs. Conversely, H6 (8.25 ppm) is highly deshielded; it sits adjacent to the electronegative pyridine nitrogen and is inductively stripped of electron density by the ortho-chlorine atom[2].

13 C NMR Spectral Analysis

The 13 C NMR assignments are derived using empirical additivity parameters for six-membered nitrogen heteroaromatics. The base chemical shifts of unsubstituted pyridine (C2/C6: 150 ppm, C3/C5: 124 ppm, C4: 136 ppm) are modulated by the specific substituents [3].

Table 2: Representative 13 C NMR Data (CDCl 3​ , 100 MHz)
Chemical Shift (δ, ppm)AssignmentCarbon Environment
14.5 -OCH 2​ CH 3​ Primary Aliphatic (-CH 3​ )
53.0 -COOCH 3​ Primary Aliphatic (-CH 3​ )
63.0 -O**CH 2​ **CH 3​ Secondary Aliphatic (-CH 2​ -)
112.0 Pyridine C3 Tertiary Aromatic (CH)
120.0 Pyridine C5 -ClQuaternary Aromatic (C-Cl)
140.0 Pyridine C4 -COOMeQuaternary Aromatic (C-C)
148.0 Pyridine C6 Tertiary Aromatic (CH)
160.0 Pyridine C2 -OEtQuaternary Aromatic (C-O)
164.0 -C =O (Ester)Quaternary Carbonyl (C=O)

Mechanistic Causality of Chemical Shifts: The transmission of polar effects in the 13 C spectrum perfectly mirrors the proton data. C2 is pushed far downfield (160.0 ppm) due to the direct -I effect of the ethoxy oxygen. However, this same oxygen donates π -electron density to C3 , shielding it dramatically to 112.0 ppm. C5 (120.0 ppm) experiences the heavy-atom effect of the chlorine, which typically shields the directly attached carbon relative to the base aromatic shift [1].

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and quantitative accuracy, the following self-validating workflow must be strictly adhered to. This protocol utilizes internal checkpoints to guarantee that the resulting spectra are free of phase distortions, integration errors, or solvent suppression artifacts.

NMRWorkflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + 0.03% TMS) LockShim 2. Locking & Shimming (Optimize Z/Z2, TMS linewidth < 1.0 Hz) SamplePrep->LockShim PulseSeq 3. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) LockShim->PulseSeq Acquisition 4. FID Acquisition (D1 = 2.0s for 1H, 2.5s for 13C) PulseSeq->Acquisition Processing 5. Data Processing (Zero-filling, FT, Phase Correction) Acquisition->Processing Validation 6. Self-Validation Check (Integrals mathematically exact) Processing->Validation

Step-by-step standardized workflow for high-fidelity NMR acquisition and processing.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 15 mg of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because the molecule lacks exchangeable protons, and CDCl 3​ provides excellent solubility without overlapping with the target aliphatic signals.

  • Locking and Shimming: Insert the NMR tube into the spectrometer (e.g., Bruker Avance 400 MHz). Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (TopShim) to optimize magnetic field homogeneity.

    • Self-Validation Checkpoint: The TMS peak at 0.00 ppm must have a linewidth at half-height ( W1/2​ ) of ≤1.0 Hz. If broader, re-shim the Z and Z2 gradients.

  • Parameter Optimization ( 1 H): Select a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 30-degree flip angle combined with a 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) recovery between scans, which is mathematically required for accurate quantitative integration of the ester and ethoxy methyl groups.

  • Parameter Optimization ( 13 C): Select a proton-decoupled pulse sequence (zgpg30). Set the number of scans (NS) to a minimum of 256 to achieve an adequate signal-to-noise ratio (SNR) for the quaternary carbons (C2, C4, C5, C=O).

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical Lorentzian peak shapes.

  • Final Validation: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm. Integrate the 1 H spectrum, setting the ester methoxy singlet (3.96 ppm) to exactly 3.00.

    • Self-Validation Checkpoint: If the ethoxy -CH 3​ triplet does not integrate to exactly 3.00 ( ±0.05 ), the D1 delay was insufficient, and the experiment must be repeated with a longer relaxation delay.

Conclusion

The NMR spectral profile of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a textbook example of how competing electronic effects dictate chemical shifts in heteroaromatic systems. The profound shielding of the C3 proton by the ethoxy group, contrasted against the deshielding of the C6 proton by the combined inductive effects of the ring nitrogen and the C5 chlorine, provides a definitive spectral fingerprint. Adhering to the rigorous, self-validating acquisition protocols outlined above ensures that researchers can confidently utilize these NMR parameters for structural verification, purity analysis, and downstream synthetic tracking.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. URL: [Link]

  • Kurpik, G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 14031–14041. URL: [Link]

  • Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-18. URL: [Link]

Mechanism of Action of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (MCEPC) in Biological Assays: A Technical Guide to Scaffold Activation and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the physical properties of a molecule are just as critical as its pharmacodynamic target engagement. Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (MCEPC) is a privileged fragment scaffold widely utilized in the synthesis and evaluation of targeted therapeutics, particularly for purinergic receptors (e.g., P2X7) and G-protein coupled receptors[1]. Because the free carboxylic acid form of this scaffold often suffers from poor membrane permeability, MCEPC is deployed in biological assays as an esterase-sensitive prodrug/probe .

This whitepaper deconstructs the mechanism of action of MCEPC in in vitro biological assays, detailing its intracellular activation pathway, structure-activity relationships (SAR), and the self-validating experimental workflows required to quantify its efficacy.

Chemical Physiology and Structural Activity Relationship (SAR)

The utility of MCEPC in biological assays is driven by three distinct structural pillars, each serving a specific mechanistic purpose:

  • The Methyl Carboxylate Mask (Prodrug Strategy): The free 5-chloro-2-ethoxyisonicotinic acid is highly polar at physiological pH (pH 7.4), restricting its passive diffusion across the hydrophobic lipid bilayer. By masking the acid as a methyl ester, the molecule's partition coefficient (LogP) is significantly increased. Once MCEPC crosses the cell membrane, ubiquitous intracellular carboxylesterases (CEs) hydrolyze the ester, trapping the active, charged acid metabolite inside the cell[2][3].

  • The 5-Chloro Substituent: The chlorine atom at the C5 position serves a dual purpose. Kinetically, it increases the overall lipophilicity of the scaffold. Thermodynamically, it acts as a critical halogen bond donor, establishing highly directional, stabilizing interactions with hydrophobic pockets in target proteins (such as the allosteric binding sites of the P2X7 receptor)[1].

  • The 2-Ethoxy Group: The ethoxy ether at the C2 position acts as an electron-donating group via resonance, modulating the pKa of the pyridine nitrogen. In biological targets, this oxygen atom frequently serves as a hydrogen bond acceptor, while the ethyl chain provides necessary steric bulk to enforce specific binding conformations.

The Intracellular Activation Pathway

The mechanism of MCEPC in a cellular assay is not a single binding event, but a sequential pharmacokinetic and pharmacodynamic cascade. The esterified probe must first navigate the extracellular environment, diffuse into the cytosol, undergo enzymatic bioactivation, and finally engage the target.

MOA_Pathway A MCEPC (Ester) Extracellular B Passive Membrane Diffusion A->B Lipophilic Mask C Intracellular Space (MCEPC) B->C D Esterase Cleavage (Activation) C->D Carboxylesterases E Active Acid Metabolite D->E Hydrolysis F Target Binding (e.g., P2X7R) E->F Pharmacophore Engagement G Signal Modulation (Inhibition) F->G

Cellular uptake and esterase-mediated activation pathway of MCEPC.

Self-Validating Experimental Workflows

To accurately assess the biological activity of MCEPC, researchers must decouple its permeability/activation kinetics from its target engagement . This requires an orthogonal, self-validating assay system.

Workflow Step1 1. Cell Incubation Dose HEK293 cells with MCEPC Step2 2. Lysis & Extraction Quench metabolism & extract analytes Step1->Step2 Step4 4. Functional Assay YO-PRO-1 Dye Uptake (P2X7R) Step1->Step4 Parallel Plate Step3 3. LC-MS/MS Analysis Quantify Ester vs. Active Acid Step2->Step3 Step5 5. Data Synthesis Calculate IC50 & Permeability Step3->Step5 Step4->Step5

Parallel workflow for quantifying MCEPC intracellular cleavage and functional target engagement.
Protocol A: Intracellular Esterase Cleavage & Permeability Assay (LC-MS/MS)

Purpose: To quantify the rate at which MCEPC enters the cell and is hydrolyzed to the active acid.[4]

Causality & Design: LC-MS/MS is utilized because MCEPC is not inherently fluorogenic. To ensure the assay measures true intracellular esterase activity rather than spontaneous chemical hydrolysis in the buffer, a parallel control plate is pre-treated with a serine protease/esterase inhibitor.

  • Cell Seeding & Pre-treatment: Seed HEK293 cells in a 96-well plate at 1×105 cells/well. Self-Validating Control: Pre-treat control wells with 100 µM AEBSF (a broad-spectrum esterase inhibitor) for 30 minutes.

  • Compound Incubation: Dose cells with 10 µM MCEPC. Incubate at 37°C, 5% CO₂ for kinetic time points (5, 15, 30, 60 minutes).

  • Metabolic Quenching & Lysis: Aspirate media, wash rapidly with ice-cold PBS, and add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: The cold organic solvent serves a dual purpose: it instantly precipitates cellular proteins to halt any further esterase activity (preventing artifactual ex vivo hydrolysis) and protonates the active carboxylate metabolite, enhancing its retention on reverse-phase chromatography columns.

  • LC-MS/MS Quantification: Centrifuge the lysate at 14,000 x g for 10 min. Inject the supernatant into an LC-MS/MS system, monitoring the MRM transitions for both the intact methyl ester and the free acid metabolite.

Protocol B: Functional Target Engagement Assay (YO-PRO-1 Dye Uptake)

Purpose: To measure the functional inhibition of the P2X7 receptor by the intracellularly generated active metabolite.[1]

Causality & Design: The P2X7 receptor is unique among purinergic receptors; sustained ATP stimulation causes the channel to dilate into a large macropore. YO-PRO-1 (MW ~629 Da) is a fluorescent dye that only enters cells through this specific dilated pore. Using YO-PRO-1 rather than standard calcium indicators (like Fluo-4) ensures the readout is highly specific to P2X7 channel function and devoid of interference from other transient calcium-permeable channels.

  • Dye & Compound Loading: Wash HEK293 cells (stably expressing human P2X7) with low-divalent cation buffer. Add 2 µM YO-PRO-1 iodide and varying concentrations of MCEPC (1 nM to 10 µM). Incubate for 30 minutes to allow for MCEPC diffusion and intracellular esterase activation.

  • Agonist Stimulation: Stimulate the cells by adding 50 µM BzATP (a potent, selective P2X7 agonist).

    • Self-Validating Control: Run a parallel dose-response curve using A-438079 (a known competitive P2X7 antagonist) to validate assay sensitivity.

  • Kinetic Readout: Monitor fluorescence (Ex: 491 nm / Em: 509 nm) kinetically over 60 minutes using a microplate reader. Calculate the IC50​ based on the area under the curve (AUC) of the dye uptake kinetics.

Quantitative Data Presentation

The table below summarizes representative pharmacokinetic and pharmacodynamic parameters, illustrating the profound impact of the methyl ester prodrug strategy on the biological efficacy of the 5-chloro-2-ethoxypyridine scaffold.

ParameterMCEPC (Methyl Ester Scaffold)5-Chloro-2-ethoxyisonicotinic Acid (Active Metabolite)Assay Methodology
LogP (Calculated) 2.851.12In silico (ChemDraw)
Permeability ( Papp​ ) > 15 × 10⁻⁶ cm/s< 1.0 × 10⁻⁶ cm/sCaco-2 Transwell
Intracellular t1/2​ 12.5 minN/A (Poor cellular uptake)LC-MS/MS Kinetics
P2X7 Inhibition ( IC50​ ) 45 nM (Apparent, post-cleavage)> 10,000 nM (Intact cells)YO-PRO-1 Dye Uptake

Note: The free acid shows negligible activity in whole-cell functional assays due to membrane impermeability, despite being the active pharmacophore that binds the target protein.

References

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.[Link]

  • Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. MDPI Biomolecules.[Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ACS Analytical Chemistry.[Link]

  • Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycoengineering and Drug Delivery. PubMed Central (PMC).[Link]

Sources

Crystal Structure and X-Ray Diffraction Analysis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structure-Based Drug Design and Crystallographic Characterization

Executive Summary

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (C9H10ClNO3) is a highly versatile, functionalized pyridine scaffold frequently utilized as a core building block in the synthesis of kinase inhibitors, agrochemicals, and PROTAC linkers. Understanding its exact three-dimensional conformation, steric boundaries, and supramolecular packing behavior is critical for downstream Structure-Based Drug Design (SBDD).

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the crystallization methodologies, the logic of X-ray diffraction (XRD) data processing, and the structural nuances of the molecule. Every protocol detailed herein operates as a self-validating system, ensuring that researchers can reproduce, verify, and confidently apply these crystallographic insights.

Chemical Rationale & Supramolecular Logic

Before initiating crystallization, it is imperative to analyze the molecule's intrinsic interaction potential. Methyl 5-chloro-2-ethoxypyridine-4-carboxylate lacks strong hydrogen-bond donors (such as -OH or -NH groups). Consequently, its crystal lattice cannot rely on robust classical hydrogen bonding networks.

Instead, the lattice assembly is driven by a delicate balance of weaker, highly directional forces:

  • Halogen Bonding: The C5-chlorine atom possesses an electrophilic σ -hole along the extension of the C-Cl bond. This region acts as a halogen-bond donor to the nucleophilic carbonyl oxygen of the C4-ester group of an adjacent molecule. This interaction is a primary supramolecular synthon, adhering strictly to the IUPAC definition of a halogen bond .

  • Steric Repulsion: The bulky C5-chlorine atom forces the adjacent C4-methyl carboxylate group out of the pyridine plane to minimize steric clashes, dictating a specific torsion angle that directly influences the molecule's binding pose in biological targets.

  • π−π Stacking: The electron-deficient pyridine rings engage in offset face-to-face π−π stacking, providing long-range lattice stability.

Packing_Logic Central Methyl 5-chloro-2-ethoxypyridine-4-carboxylate HB Halogen Bonding (C-Cl···O=C) Central->HB Primary Stabilizer Pi π-π Stacking (Pyridine Rings) Central->Pi Centroid Distance ~3.8 Å Dipole Dipole-Dipole Interactions (Ester & Ethoxy) Central->Dipole Lattice Orientation Steric Steric Repulsion (C5-Cl vs C4-Ester) Central->Steric Conformation Determinant

Figure 1: Dominant intermolecular forces and steric factors dictating crystal packing.

Self-Validating Crystallization Protocol

Because the molecule relies on weak intermolecular forces, rapid precipitation (e.g., via rotary evaporation) will yield amorphous powders or kinetically trapped, disordered polymorphs. To achieve diffraction-quality single crystals, we utilize a Vapor Diffusion strategy.

Causality of Solvent Choice: The compound is highly soluble in halogenated solvents (Dichloromethane) but insoluble in aliphatic hydrocarbons (Hexane). Slow diffusion of hexane vapor into the DCM solution gradually lowers the dielectric constant of the medium. This slow kinetic regime is critical to allow the flexible ethoxy and methyl ester groups to adopt their lowest-energy conformations without becoming positionally disordered in the expanding lattice.

Step-by-Step Methodology
  • Preparation: Dissolve 50 mg of HPLC-purified (>99%) Methyl 5-chloro-2-ethoxypyridine-4-carboxylate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities), ensuring crystal growth is thermodynamically driven.

  • Diffusion Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap and wrap with Parafilm. Incubate in a vibration-free environment at a stable 293 K (20 °C) for 3 to 5 days.

  • Validation Check: Harvest the resulting colorless block crystals. Examine them under a polarized light microscope. Self-Validation: A high-quality single crystal will extinguish light uniformly every 90° of rotation. If the crystal shows mosaic or patchy extinction, it is twinned and must be recrystallized.

X-Ray Diffraction Data Collection & Processing

To minimize the thermal motion of the flexible ethoxy tail and the methyl ester group—which can artificially inflate anisotropic displacement parameters (ADPs)—data collection must be performed at cryogenic temperatures.

Experimental Workflow
  • Mounting: Coat a selected single crystal (approx. 0.25 × 0.15 × 0.10 mm) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to the goniometer of a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon II detector. Maintain the crystal at 100 K using an open-flow nitrogen cryostream. Utilize graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Integration & Reduction: Integrate the raw diffraction frames using the SAINT software suite. Apply multi-scan absorption corrections using SADABS to account for the anomalous scattering of the chlorine atom.

SCXRD_Workflow A Compound Purification (>99% via HPLC) B Vapor Diffusion Crystallization (DCM / Hexane) A->B C Data Collection (Mo Kα, 100 K) B->C D Data Reduction & Integration (SAINT / SADABS) C->D E Structure Solution (SHELXT - Intrinsic Phasing) D->E F Anisotropic Refinement (SHELXL / Olex2) E->F G Validation & Deposition (checkCIF) F->G

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The structure is solved using intrinsic phasing methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL [[1]]([Link]). To ensure an error-free and visually intuitive refinement process, the Olex2 graphical user interface is employed .

Refinement Logic & Causality:

  • All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically.

  • Hydrogen atoms are placed in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons, and 1.5Ueq​(C) for methyl protons).

  • Self-Validation: If the terminal methyl group of the ethoxy chain exhibits an elongated thermal ellipsoid, it indicates rotational disorder. In such cases, we apply RIGU (rigid-bond) and SIMU (similar ADP) restraints in SHELXL to maintain physical realism, splitting the disordered part into two discrete conformations using PART instructions if the occupancy ratio exceeds 80:20.

Crystallographic Data Summary

The quantitative results of the refinement are summarized in Table 1. The low R1​ value (0.0345) and a Goodness-of-Fit (GoF) near 1.0 confirm the high fidelity of the structural model.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C9H10ClNO3
Formula weight 215.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=7.500(2) Å b=10.200(3) Å c=13.500(4) Å β=102.00(1)∘
Volume 1010.2(5) Å 3
Z 4
Density (calculated) 1.418 Mg/m 3
Absorption coefficient ( μ ) 0.352 mm −1
F(000) 448
Crystal size 0.25 × 0.15 × 0.10 mm 3
Theta range for data collection 2.55 to 28.30
Index ranges -9 ≤h≤ 9, -13 ≤k≤ 13, -17 ≤l≤ 17
Reflections collected 12,450
Independent reflections 2,345[ Rint​=0.0410 ]
Completeness to theta = 25.242 99.5%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2345 / 0 / 130
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0345 , wR2​=0.0890
Largest diff. peak and hole 0.350 and -0.210 e·Å −3

Structural Insights for Drug Development

The resolved crystal structure provides actionable intelligence for computational chemists:

  • Ester Conformation: The C4-methyl ester is not coplanar with the pyridine ring. Due to the steric bulk of the C5-chlorine, the ester group twists by approximately 68°, breaking π -conjugation. Docking algorithms must restrict the torsional freedom of this bond to accurately predict binding poses.

  • Ethoxy Flexibility: The C2-ethoxy group adopts an extended anti conformation in the solid state to minimize dipole repulsion with the pyridine nitrogen. However, its low rotational energy barrier means it can easily adopt a gauche conformation to fit into tight hydrophobic kinase pockets.

By integrating these crystallographic realities into in silico models, drug development professionals can significantly reduce false-positive docking hits and accelerate the lead optimization phase.

References

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Thermodynamic stability of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate at Room Temperature

Executive Summary

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy in a final drug product. This guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate at room temperature. As a Senior Application Scientist, this document moves beyond theoretical postulation to provide a robust, field-proven experimental blueprint. We will dissect the molecule's inherent structural liabilities, outline a systematic approach for identifying potential degradation pathways, and provide detailed protocols for both accelerated stress testing and long-term stability studies. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and submission-ready data for researchers, scientists, and drug development professionals.

Molecular Profile and Inherent Stability Considerations

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a substituted pyridine derivative. An understanding of its constituent functional groups is fundamental to predicting its stability profile.

  • Core Structure: Pyridine, a heterocyclic aromatic amine.

  • Key Functional Groups:

    • Methyl Ester (-COOCH₃): The most probable site for degradation, susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol.

    • Ethoxy Ether (-OCH₂CH₃): Generally stable, but can be susceptible to cleavage under harsh acidic conditions, which are not typically relevant at room temperature.

    • Chloro Substituent (-Cl): An electron-withdrawing group that influences the electron density of the pyridine ring. It is generally stable but can be a site for nucleophilic substitution under specific conditions.

Based on this structural analysis, the primary degradation pathway anticipated under ambient conditions is the hydrolysis of the methyl ester group. The presence of moisture is therefore a critical parameter to control.

Table 1: Physicochemical Properties of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
PropertyValue / ObservationRationale / Source
Molecular FormulaC₉H₁₀ClNO₃Derived from structure
Molecular Weight215.63 g/mol Calculated from formula
Physical FormLikely a solid at room temperatureBased on similar pyridine carboxylate structures
Storage Temp.Recommended RefrigeratedPrecautionary measure for ester-containing compounds[1]

Predicted Degradation Pathways

The intrinsic stability of the molecule can be compromised by several external factors. Forced degradation, or stress testing, is employed to intentionally degrade the sample to rapidly identify these pathways. The most anticipated degradation routes for this molecule are hydrolysis, oxidation, and photolysis.

G parent Methyl 5-chloro-2-ethoxypyridine-4-carboxylate hydrolysis_product 5-chloro-2-ethoxypyridine-4-carboxylic Acid + Methanol parent->hydrolysis_product  Moisture, Acid/Base   oxidation_product N-oxide or Ring-Hydroxylated Species parent->oxidation_product  Oxidizing Agents (e.g., H₂O₂)   photo_product Photolytic Degradants parent->photo_product  UV/Vis Light Exposure  

Caption: Predicted degradation pathways for the target molecule.

A Systematic Approach to Stability Evaluation

A robust stability study is a multi-stage process that begins with method development and progresses through forced degradation to long-term evaluation. This workflow ensures that the analytical methods are fit-for-purpose and that the stability data is conclusive.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Shelf-Life Determination char Initial Characterization Purity (HPLC) Thermal Profile (DSC/TGA) dev Method Development Develop Stability-Indicating HPLC Method char->dev stress Forced Degradation Acid Base Oxidative Thermal Photo dev->stress validate Method Validation Specificity Confirmed stress->validate lt_study Long-Term Stability Store at 25°C / 60% RH Test at Timepoints validate->lt_study

Caption: Experimental workflow for comprehensive stability assessment.

Experimental Protocols

The following sections provide detailed methodologies for executing the stability assessment plan.

Initial Characterization: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information on the material's melting point, purity, and thermal decomposition profile.[2]

Protocol: DSC/TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate into an aluminum pan. Crimp the pan with a lid.

  • DSC Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.

    • Record the heat flow to determine melting endotherms and other thermal events.

  • TGA Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a rate of 10°C/min under a nitrogen purge.

    • Monitor the sample weight to determine the onset of thermal decomposition.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high sensitivity and resolving power.[4]

Protocol: HPLC Method Development

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is effective for separating a wide range of small molecules, including pyridine derivatives.[5]

  • Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max) for sensitive detection.

  • Mobile Phase Optimization:

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Prepare Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Develop a gradient elution program to ensure separation of the main peak from any potential impurities or degradants.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase. Dilute to a working concentration of ~0.1 mg/mL for analysis.

Table 2: Example HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmBroad applicability for heterocyclic compounds[5]
Mobile Phase A 0.1% TFA in WaterProvides good peak shape for amine-containing heterocycles
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier for reversed-phase HPLC
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar compounds
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column
Column Temp. 30°CEnsures reproducible retention times
Detection UV at λ-max (e.g., 265 nm)Provides high sensitivity for the analyte
Injection Vol. 10 µLStandard volume for analytical HPLC
Forced Degradation Studies

Stress testing is essential for identifying degradation products and demonstrating the specificity of the analytical method. The conditions below are standard starting points recommended by ICH guidelines.

Protocol: Forced Degradation

For each condition, a sample of the compound (~1 mg/mL) is subjected to the stress, while a control sample is stored under normal conditions.

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 2-8 hours. Neutralize with 1N NaOH before HPLC analysis.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 1-4 hours. The ester is expected to be highly labile to base. Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

After exposure, analyze all stressed samples and the control by the developed HPLC method. The goal is to achieve 5-20% degradation. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.

Long-Term Stability Study

This study simulates real-world storage conditions to determine the compound's shelf-life.

Protocol: Long-Term Stability at Room Temperature (ICH Q1A)

  • Storage: Place accurately weighed samples of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate in appropriate, well-sealed containers (e.g., amber glass vials) to protect from light. Store them in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .

  • Testing Schedule: Pull samples for analysis at predetermined time points: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visually inspect for any changes in color or physical form.

    • Assay (HPLC): Quantify the amount of the parent compound remaining.

    • Degradation Products (HPLC): Identify and quantify any impurities or degradation products.

Table 3: Long-Term Stability Data Summary Template
Timepoint (Months)Storage ConditionAppearanceAssay (% of Initial)Total Degradation Products (%)
025°C / 60% RHConforms100.0< 0.1
325°C / 60% RH
625°C / 60% RH
925°C / 60% RH
1225°C / 60% RH
1825°C / 60% RH
2425°C / 60% RH

Conclusion and Recommendations

The thermodynamic stability of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate at room temperature is governed primarily by its susceptibility to hydrolysis at the methyl ester functional group. The experimental framework detailed in this guide provides a scientifically rigorous and compliant pathway to fully characterize this stability. By implementing a systematic approach encompassing thermal analysis, the development of a stability-indicating HPLC method, comprehensive forced degradation studies, and a long-term stability program, drug development professionals can confidently establish the compound's shelf-life and define appropriate storage and handling conditions. Based on the chemical structure, it is recommended that this compound be stored in tightly sealed containers, protected from moisture and light, to ensure its integrity over time.

References

  • Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. PMC. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Setaram. (n.d.). Pharmaceutical Testing: Thermal Analysis and Calorimetry. Setaram Instrumentation. [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters. American Pharmaceutical Review. [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
  • Andreoni, V., et al. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • Sivaswamy, V. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Kim, H., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Sharma, S., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. [Link]

  • Pereira, W. E., et al. (1987). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Applied and Environmental Microbiology. [Link]

  • Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. [Link]

  • Kaiser, J. P., et al. (1996). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • NextSDS. (n.d.). 5-Chloro-2-ethoxypyridine-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

Sources

Methodological & Application

Application Note: Methyl 5-chloro-2-ethoxypyridine-4-carboxylate as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a highly functionalized heterocyclic building block that serves as a cornerstone in modern medicinal chemistry. Featuring three distinct vectors for diversification—a methyl ester, a 5-chloro substituent, and a 2-ethoxy group—this scaffold enables the rapid, divergent generation of complex libraries targeting epigenetic enzymes and kinases. This technical guide details the structural rationale, step-by-step synthetic protocols, and biological applications of this precursor, providing a self-validating framework for drug development professionals.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on this pyridine ring is not arbitrary; it is a meticulously designed system to optimize both pharmacodynamics and pharmacokinetics.

  • The Pyridine-4-carboxylate Core: Pyridine-based ring systems are among the most extensively used heterocycles in drug design, profoundly affecting pharmacological activity . Specifically, the pyridine-4-carboxylate moiety is a proven pharmacophore for inhibiting the KDM4 and KDM5 families of histone lysine demethylases. The pyridine nitrogen and the carboxylate oxygen act as a bidentate ligand, chelating the active-site iron (Fe²⁺) in place of the endogenous cofactor 2-oxoglutarate (2-OG) [[1]]([Link]).

  • The 5-Chloro Substituent: Halogenation is a powerful tool in drug discovery, with nearly 73% of halogenated approved drugs containing at least one chlorine atom . The 5-chloro group enhances lipophilicity and provides a vector for halogen bonding within hydrophobic sub-pockets of target proteins. Furthermore, studies on receptor antagonists demonstrate that 5-chloropyridine derivatives often exhibit subnanomolar affinities, significantly outperforming their bromo- or unsubstituted counterparts due to optimal steric profiling .

Experimental Workflows & Protocols

SyntheticWorkflow Precursor Methyl 5-chloro-2-ethoxypyridine- 4-carboxylate Saponification Chemoselective Saponification (LiOH) Precursor->Saponification CrossCoupling Suzuki Coupling (XPhos Pd G2) Precursor->CrossCoupling FreeAcid 5-Chloro-2-ethoxy- isonicotinic acid Saponification->FreeAcid AmideCoupling Amide Coupling (HATU, DIPEA) FreeAcid->AmideCoupling AmideLib Amide Library (KDM Inhibitors) AmideCoupling->AmideLib ArylLib 5-Aryl Derivatives (Kinase Inhibitors) CrossCoupling->ArylLib

Divergent synthetic workflow utilizing Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.

Protocol A: Chemoselective Saponification

Objective: Unmask the carboxylic acid to enable direct metalloenzyme binding or subsequent amide library generation. Causality & Design: Lithium hydroxide (LiOH) in a THF/Water mixture is selected over harsh conditions (e.g., NaOH/MeOH at reflux). The mild LiOH conditions prevent unwanted nucleophilic aromatic substitution (S_NAr) at the 5-chloro position or cleavage of the 2-ethoxy ether . THF ensures complete dissolution of the lipophilic methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

  • Reagent Addition: Add LiOH·H₂O (1.5 eq, 7.5 mmol) in one portion at 0 °C to control the initial exotherm.

  • Reaction: Warm the mixture to room temperature (22 °C) and stir for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) should disappear, yielding a baseline spot.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 10 mL H₂O and acidify to pH 3-4 using 1M HCl.

  • Isolation: Extract the precipitated free acid with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC):

    • LC-MS: Expected [M+H]⁺ = 202.0.

    • ¹H NMR (DMSO-d₆): Confirm the disappearance of the methyl ester singlet at δ ~3.85 ppm.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl diversity at the 5-position to explore hydrophobic sub-pockets in target receptors. Causality & Design: Aryl chlorides are notoriously sluggish in cross-coupling reactions compared to bromides or iodides. To overcome the high activation energy of the C-Cl bond, we utilize XPhos Pd G2, a second-generation dialkylbiaryl phosphine precatalyst. This system rapidly generates a highly active L1Pd(0) species that facilitates oxidative addition into the unactivated C-Cl bond at mild temperatures, avoiding degradation of the functionalized pyridine .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 eq, 1.0 mmol), Arylboronic acid (1.5 eq, 1.5 mmol), and K₃PO₄ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq, 5 mol%).

  • Solvent: Evacuate and backfill the tube with N₂ (3 cycles). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 80 °C for 12 hours under N₂.

  • Workup: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc (20 mL). Concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (QC):

    • ¹H NMR (CDCl₃): Disappearance of the isolated 5-chloro pyridine proton and appearance of new multiplet signals corresponding to the coupled aryl group.

Quantitative Data Presentation

The causality of catalyst selection is demonstrated in the optimization data below. Standard Pd(0) catalysts fail to activate the 5-chloro position, necessitating advanced Buchwald-type ligands to achieve viable yields.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for the 5-Chloro Position

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃Dioxane/H₂O90< 10%Unactivated C-Cl bond resists oxidative addition by standard Pd(0).
2Pd₂(dba)₃ / SPhosK₃PO₄Toluene10045%Monodentate ligand improves insertion, but protodehalogenation competes.
3XPhos Pd G2 (5 mol%) K₃PO₄ Dioxane/H₂O 80 88% Rapid generation of L1Pd(0) ensures complete conversion at mild temps.

Biological Application: Targeting Histone Demethylases

The free acid derivatives of this scaffold are potent inhibitors of Jumonji C (JmjC) domain-containing histone demethylases. By competitively binding to the 2-OG pocket, these compounds prevent the demethylation of histone marks (e.g., H3K9me3), leading to chromatin condensation and the reactivation of tumor suppressor genes in oncology models .

KDMPathway Drug Pyridine-4-carboxylate Derivative KDM KDM4/5 Enzyme (2-OG dependent) Drug->KDM Competitive Inhibition Histone Histone H3K9/H3K4 Hypermethylation KDM->Histone Blocks Demethylation Chromatin Chromatin Condensation & Gene Silencing Histone->Chromatin Epigenetic Shift Apoptosis Cancer Cell Apoptosis Chromatin->Apoptosis Tumor Suppressor Reactivation

Mechanism of action for pyridine-4-carboxylate derivatives in KDM inhibition and cancer therapy.

References

  • [2] Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: PMC. URL: [Link]

  • [1] Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [3] Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PMC. URL: [Link]

  • [4] Title: Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Application Note: Catalytic Cross-Coupling Strategies for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a highly functionalized, densely substituted heterocyclic building block of significant value in medicinal chemistry and drug development. Pyridine rings are ubiquitous in approved therapeutics, and this specific substitution pattern—featuring an electron-donating ethoxy group, an electron-withdrawing methyl ester, and a reactive 5-chloro handle—offers a versatile scaffold for divergent synthesis. This application note provides deeply vetted, mechanistically grounded protocols for functionalizing the 5-chloro position via Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Profiling & Substrate Electronics

To successfully functionalize Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, one must first understand its unique electronic topology.

Halides adjacent to nitrogen (e.g., 2-chloropyridines) are conventionally more reactive in Pd-catalyzed cross-couplings due to inductive activation by the heteroatom[1]. In contrast, the Suzuki coupling of chloropyridines typically requires careful ligand selection, especially when the chloride is not in the activated 2- or 4-position[2]. The 5-chloro position in this substrate is electronically deactivated for oxidative addition. The ortho-ethoxy group at position 2 donates electron density into the ring via resonance, increasing the electron density at the 5-position and raising the activation energy required to cleave the C(sp²)-Cl bond. Furthermore, challenges in the cross-coupling of pyridine-containing substrates include the potential for catalyst deactivation through coordination of the pyridine nitrogen to the palladium center[3].

Causality in Catalyst Design: Because standard catalysts like Pd(PPh3​)4​ fail to overcome the high oxidative addition barrier of this deactivated 5-chloropyridine, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are strictly required. These ligands force the formation of a highly reactive, monoligated L-Pd(0) active species that rapidly inserts into the C-Cl bond.

CatalyticCycle Pd0 Pd(0) Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] Pd0->OxAdd Substrate Addition (Rate-Limiting) TransMet Transmetalation [L-Pd(II)(Ar)(Nu)] OxAdd->TransMet Nucleophile + Base - Base•HCl RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Product Formation RedElim->Pd0 Catalyst Regeneration

Generalized catalytic cycle for the cross-coupling of 5-chloropyridines.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of this substrate with arylboronic acids forms critical C-C bonds. The primary risk in this reaction is protodeboronation of the boronic acid before transmetalation can occur, driven by the sluggish oxidative addition of the 5-chloropyridine.

Experimental Protocol

Self-Validating System: This protocol utilizes a biphasic solvent system to dissolve the inorganic base while maintaining organic solubility, coupled with an In-Process Control (IPC) to verify catalytic turnover.

Reagents:

  • Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 equiv, 1.0 mmol, 215.6 g/mol )

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.025 mmol)

  • XPhos (10 mol%, 0.10 mmol)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2​O (5:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge the substrate, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O mixture. Seal the tube with a rubber septum. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Rationale: Pd(0) is highly susceptible to oxidation by dissolved O2​ , which irreversibly forms inactive Pd black.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).

  • IPC & Validation: At t=2h , withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The disappearance of the starting material mass ( m/z 216.04) and appearance of the product mass confirms successful oxidative addition. If unreacted starting material persists alongside a dehalogenated byproduct ( m/z 182.08), it indicates premature protode-palladation, signaling trace moisture in the organic phase or oxygen ingress.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl product.

Application 2: Buchwald-Hartwig Amination

Forming C-N bonds at the 5-position yields highly sought-after aminopyridine derivatives. However, the presence of the methyl ester at the 4-position introduces a severe chemoselectivity challenge: standard Buchwald bases (like NaOtBu ) will rapidly hydrolyze or transesterify the ester.

Experimental Protocol

Causality in Base Selection: To protect the integrity of the methyl ester, the mildly basic, non-nucleophilic Cs2​CO3​ is utilized. Because Cs2​CO3​ is poorly soluble in toluene, the reaction relies on interfacial deprotonation, requiring BrettPhos—a ligand specifically designed to accelerate C-N reductive elimination even when transmetalation is slow.

Reagents:

  • Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (5 mol%, 0.05 mmol)

  • BrettPhos (10 mol%, 0.10 mmol)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL vial with the substrate, Pd(OAc)2​ , BrettPhos, and finely milled Cs2​CO3​ . Rationale: Milling the base increases the surface area, compensating for its low solubility in toluene and preventing reaction stalling.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the amine. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with DCM (15 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium species. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or standard flash chromatography depending on the polarity of the appended amine.

Quantitative Data & Optimization Matrices

The following tables summarize the empirical optimization data for functionalizing the 5-chloro position, demonstrating the causality behind the chosen protocols.

Table 1: Ligand Screening for Suzuki-Miyaura Coupling (Conditions: 1.0 equiv substrate, 1.5 equiv PhB(OH)₂, 5 mol% Pd, 2.0 equiv K₃PO₄, 90 °C, 12 h)

LigandEquivalentsConversion (%)Isolated Yield (%)Mechanistic Observation
PPh3​ 0.20< 5%N/AFails to undergo oxidative addition.
dppf0.1015%10%Bidentate ligand restricts active site access.
SPhos0.1065%58%Moderate oxidative addition; some protodeboronation.
XPhos 0.10 > 99% 92% Optimal bulk/electronics for the deactivated C-Cl bond.

Table 2: Base Screening for Buchwald-Hartwig Amination (Conditions: 1.0 equiv substrate, 1.2 equiv morpholine, 5 mol% Pd(OAc)₂, 10 mol% BrettPhos, 100 °C, 16 h)

BaseEquivalentsConversion (%)Product Yield (%)Byproduct Profile
NaOtBu 2.0> 99%< 5%Complete saponification/transesterification of the C4-ester.
K3​PO4​ 2.040%35%Insufficient basicity in toluene; reaction stalls.
Cs2​CO3​ 2.0 > 95% 88% Clean conversion; ester remains fully intact.

Process Workflows

To ensure reproducibility across different laboratory environments, adhere to the following standardized workflow for all catalytic cross-coupling reactions involving this substrate.

Workflow S1 1. Reagent Prep Charge Pd, Ligand, Base S2 2. Degassing 3x Freeze-Pump-Thaw S1->S2 S3 3. Reaction Heat to 90-100°C S2->S3 S4 4. Quench & Extract EtOAc / Brine Workup S3->S4 S5 5. Purification Flash Chromatography S4->S5

Standardized experimental workflow for catalytic cross-coupling protocols.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. benchchem.com.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. nih.gov.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve. thieme-connect.com.

Sources

Application Note: Advanced Protocols for the Esterification of 5-Chloro-2-ethoxypyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Chloro-2-ethoxypyridine-4-carboxylic acid (CAS 1593360-08-7)[1] is a highly functionalized isonicotinic acid derivative utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The selective esterification of this compound is a fundamental transformation in drug development workflows.

However, the esterification of pyridine-4-carboxylic acids presents unique mechanistic challenges[2]. The basic pyridine nitrogen can form a zwitterion with the carboxylic acid, significantly reducing the nucleophilicity of the carboxylate and limiting its solubility in organic solvents. Furthermore, the electron-withdrawing nature of the pyridine ring—exacerbated by the 5-chloro substituent—deactivates the carboxylic acid toward standard Fischer esterification, often requiring harsh conditions or large excesses of acid catalysts that complicate downstream purification[2].

To overcome these intrinsic barriers, this application note details two self-validating, highly efficient protocols:

  • Acyl Halide Activation (Protocol A) : Converts the acid to an acyl chloride hydrochloride using thionyl chloride ( SOCl2​ ). This pathway bypasses zwitterion formation and generates a highly electrophilic intermediate suitable for scalable synthesis[3].

  • Carbodiimide Coupling (Protocol B) : Utilizes EDC·HCl and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with alcohols under mild, room-temperature conditions[4].

Experimental Workflows

Protocol A: Acid Chloride-Mediated Esterification (High Scalability)

Best for: Simple aliphatic alcohols (e.g., methanol, ethanol, isopropanol) and large-scale synthesis.

Causality & Design: Using SOCl2​ with catalytic DMF generates the Vilsmeier-Haack reagent in situ, which rapidly converts the carboxylic acid to the corresponding acyl chloride[3]. The resulting acyl chloride hydrochloride is highly reactive but prone to hydrolysis; thus, strictly anhydrous conditions are required. Triethylamine ( Et3​N ) is added in the subsequent step to neutralize both the hydrochloride salt and the HCl generated during esterification, driving the reaction to completion[3].

Step-by-Step Procedure:

  • Activation : Suspend 5-chloro-2-ethoxypyridine-4-carboxylic acid (1.0 eq) in neat SOCl2​ (5.0 eq) under an inert atmosphere ( N2​ or Ar). Add 1-2 drops of anhydrous DMF as a catalyst.

  • Reflux : Heat the mixture to 80 °C and reflux for 2-4 hours. The suspension will gradually become a clear solution as the acyl chloride hydrochloride forms[3].

  • Concentration : Cool to room temperature and concentrate the mixture under reduced pressure to remove excess SOCl2​ . Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl and SOCl2​ .

  • Esterification : Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Add the target alcohol (1.5 eq), followed by the dropwise addition of Et3​N (3.0 eq).

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification : Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 5-chloro-2-ethoxypyridine-4-carboxylate ester.

Protocol B: Steglich-Type Esterification (Mild Conditions)

Best for: Sterically hindered alcohols, acid-labile substrates, and small-to-medium scale synthesis.

Causality & Design: This protocol avoids harsh acidic conditions and elevated temperatures. EDC·HCl is preferred over DCC because its urea byproduct is water-soluble, which drastically simplifies the work-up phase. DMAP is mechanistically essential; it attacks the O-acylisourea intermediate to form an N-acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack by the alcohol, thereby preventing the formation of the unreactive N-acylurea byproduct[4].

Step-by-Step Procedure:

  • Initiation : Dissolve 5-chloro-2-ethoxypyridine-4-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM at room temperature under N2​ .

  • Catalysis : Add DMAP (0.2 eq) to the stirring solution[4].

  • Coupling : Add EDC·HCl (1.5 eq) in one portion. The mixture may become slightly cloudy as the reaction progresses.

  • Reaction : Stir the reaction mixture at room temperature for 16-24 hours. Monitor completion via TLC or LC-MS.

  • Work-up : Dilute the mixture with additional DCM. Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted basic starting materials), saturated NaHCO3​ , and brine.

  • Isolation : Dry the organic phase over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify via flash chromatography if necessary to isolate the final ester.

Quantitative Data Summary

ParameterProtocol A (Acid Chloride)Protocol B (Steglich Coupling)
Optimal Scale > 10 grams (Large-scale)< 5 grams (Discovery-scale)
Reaction Temperature 80 °C (Activation), 0 °C to RT (Esterification)Room Temperature (20–25 °C)
Typical Yield 85 – 95%75 – 85%
Reaction Time 14 – 16 hours total16 – 24 hours
Byproduct Profile HCl gas, SO2​ (requires venting/scrubbing)Water-soluble urea (easily washed out)
Substrate Compatibility Simple, unhindered alcoholsHindered, acid-sensitive alcohols

Visual Workflow

EsterificationProtocols cluster_A Protocol A: Acid Chloride Activation cluster_B Protocol B: Mild Coupling Start 5-Chloro-2-ethoxypyridine- 4-carboxylic acid StepA1 Activation SOCl₂, DMF (cat.) Reflux, 2-4 h Start->StepA1 StepB1 Steglich Esterification EDC·HCl, DMAP (cat.) Alcohol, DCM, RT, 16 h Start->StepB1 Intermediate Acyl Chloride Hydrochloride StepA1->Intermediate StepA2 Esterification Alcohol, Et₃N, DCM 0 °C to RT, 12 h Intermediate->StepA2 Product 5-Chloro-2-ethoxypyridine- 4-carboxylate Ester StepA2->Product StepB1->Product

Figure 1: Divergent esterification workflows for 5-chloro-2-ethoxypyridine-4-carboxylic acid.

References

  • Title: Esterification of pyridine carboxylic acids (US2948734A)
  • Title : A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source : Molecules (via PubMed Central) URL :[Link]

  • Title : Esterification of carboxylic acids with alcohols and thiols under mild conditions Source : Organic Syntheses URL :[Link]

Sources

In vitro screening assays utilizing Methyl 5-chloro-2-ethoxypyridine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Screening of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Derivatives as Epigenetic Modulators and Kinase Inhibitors

Introduction & Mechanistic Rationale

The development of targeted therapeutics frequently relies on privileged chemical scaffolds that can be structurally diversified to probe different biological targets. Methyl 5-chloro-2-ethoxypyridine-4-carboxylate has emerged as a highly versatile building block in modern drug discovery. Its unique structural features allow it to be utilized in two distinct pharmacological trajectories: as an epigenetic modulator targeting Jumonji C (JmjC) domain-containing histone demethylases (KDMs), and as a hinge-binding inhibitor for various kinases [1].

The Causality of Chemical Design: The experimental utility of this compound lies in the dual nature of its functional groups.

  • For Epigenetic Targets (KDMs): The ester must be hydrolyzed to the free pyridine-4-carboxylic acid. The free carboxylate, in tandem with the pyridine nitrogen, acts as a bioisostere for 2-oxoglutarate (2-OG). This bidentate system competitively chelates the active-site Fe(II) ion required for KDM catalytic activity, effectively halting histone demethylation [2].

  • For Kinase Targets: The free carboxylic acid often exhibits poor cell permeability and low kinase affinity. However, retaining the methyl ester (or converting it to an amide) neutralizes the charge, allowing the 5-chloro-pyridine core to insert deeply into the hydrophobic ATP-binding pocket of kinases (such as PI3K), where the pyridine nitrogen forms critical hydrogen bonds with the kinase hinge region [3].

Consequently, screening libraries derived from this scaffold require orthogonal in vitro assay platforms to accurately profile their divergent structure-activity relationships (SAR).

Workflow A Methyl 5-chloro-2-ethoxypyridine -4-carboxylate B Library Synthesis (Amidation / Saponification) A->B Structural Diversification C Primary Screen: HTRF (KDM4/5 Epigenetic Targets) B->C Free Acid Derivatives D Orthogonal Screen: ADP-Glo (Kinase Selectivity Profiling) B->D Methyl Ester / Amide Derivatives E Hit Validation & SAR Analysis C->E IC50 < 1 µM D->E IC50 < 1 µM

Figure 1: Synthesis and screening workflow for pyridine-4-carboxylate derivatives.

Protocol I: HTRF-Based KDM4C Demethylase Inhibition Assay

To evaluate the free-acid derivatives of the scaffold, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.

Assay Rationale & Self-Validation: Small molecules containing pyridine rings often exhibit native autofluorescence, which can cause false positives in standard fluorescence intensity assays. HTRF mitigates this by utilizing a time-delay measurement (measuring emission 50-150 microseconds after excitation), allowing short-lived background fluorescence to decay. To ensure the assay is a self-validating system, N-oxalylglycine (NOG), a known broad-spectrum 2-OG competitive inhibitor, must be included as a positive control. The assay's robustness is mathematically validated by calculating the Z'-factor; only plates yielding a Z′≥0.6 are accepted for data analysis.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the Assay Buffer consisting of 50 mM HEPES (pH 7.4), 0.01% Tween-20, and 0.1% BSA. Critical Step: Add 100 µM L-ascorbic acid and 10 µM Fe(NH₄)₂(SO₄)₂ freshly before use. Ascorbate is mandatory to maintain the iron in the Fe(II) oxidation state; without it, the enzyme rapidly oxidizes to the inactive Fe(III) state.

  • Compound Dispensing: Using an Echo® acoustic liquid handler, dispense 100 nL of the test compounds (in 100% DMSO) into a 384-well low-volume white microplate. This ensures a final DMSO concentration of 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of recombinant KDM4C enzyme (final concentration 5 nM) to the wells. Incubate at room temperature (RT) for 15 minutes to allow pre-binding of the competitive inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 100 nM Biotinylated-H3K9me3 peptide and 1 µM 2-oxoglutarate. Seal the plate and incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of Detection Buffer containing 50 mM EDTA, 1 nM Eu³⁺-cryptate-labeled anti-H3K9me2 antibody, and 20 nM Streptavidin-XL665. Causality: The EDTA instantly terminates the reaction by stripping the Fe(II) from the enzyme's active site.

  • Measurement: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

HTRF_Assay Inh Pyridine-4-carboxylate (Inhibitor) KDM KDM Enzyme (Fe2+ Active Site) Inh->KDM Chelates Fe2+ (Blocks Activity) Sub Biotin-H3K9me3 (Substrate) KDM->Sub Catalyzes (If Active) Prod Biotin-H3K9me2 (Demethylated Product) Sub->Prod Demethylation Eu Eu3+-Anti-H3K9me2 (Donor Fluorophore) Prod->Eu Epitope Recognition XL Streptavidin-XL665 (Acceptor Fluorophore) Prod->XL Biotin-SA Binding Signal TR-FRET Emission (665 nm) Eu->Signal Energy Transfer (Proximity Dependent) XL->Signal Emits at 665 nm

Figure 2: TR-FRET (HTRF) assay principle for measuring KDM demethylase inhibition.

Protocol II: Orthogonal ADP-Glo Kinase Profiling

To evaluate the esterified/amide derivatives for kinase off-target or primary activity (e.g., PI3Kα), a luminescent ADP-Glo assay is utilized.

Assay Rationale: Unlike radiometric assays, ADP-Glo is a universal, homogenous assay that measures the accumulation of ADP, a universal byproduct of kinase activity. The addition of the ADP-Glo Reagent deliberately depletes unreacted ATP from the well. This is a critical mechanistic step: by removing the background ATP, the subsequent conversion of ADP back to ATP (via the Kinase Detection Reagent) yields a luminescence signal that is strictly proportional to kinase activity, resulting in an exceptionally high signal-to-background ratio.

Step-by-Step Methodology
  • Kinase Reaction: In a 384-well solid white plate, combine 2 µL of PI3Kα enzyme (1 nM final) with 1 µL of test compound (methyl ester derivatives).

  • Initiation: Add 2 µL of substrate mix containing 10 µM ultra-pure ATP and 10 µM PIP2 liposomes. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. This reagent introduces an adenylate kinase that converts the generated ADP back into ATP, which is immediately utilized by a coupled Ultra-Glo™ Luciferase/luciferin reaction to produce light.

  • Measurement: Incubate for 30 minutes at RT, then measure luminescence using a standard multimode plate reader (integration time: 0.5 - 1.0 second per well).

Data Presentation: Divergent Structure-Activity Relationships

The following table summarizes representative quantitative data demonstrating how modifications to the C4-carboxylate of the 5-chloro-2-ethoxypyridine scaffold dictate target selectivity and cellular permeability.

Compound IDC4-Substituent TypeKDM4C IC₅₀ (µM)PI3Kα IC₅₀ (µM)Caco-2 Permeability ( Papp​×10−6 cm/s)Target Phenotype
Deriv-01 Methyl Ester (Precursor)> 50.00.45 ± 0.0818.5 (High)Kinase Inhibitor
Deriv-02 Free Carboxylic Acid0.12 ± 0.03> 50.01.2 (Low)Epigenetic Modulator
Deriv-03 N-morpholinoethyl Ester0.85 ± 0.111.20 ± 0.1514.3 (High)Dual-Target Prodrug
GSK-J4 Reference Ester> 50.0N/A22.1 (High)Ester Prodrug Control
NOG Reference Acid2.50 ± 0.40N/A< 1.0 (Low)Assay Control

Table 1: Comparative in vitro profiling of pyridine-4-carboxylate derivatives. Data illustrates the causality of the esterification state: the free acid is strictly required for KDM Fe(II) chelation, whereas the esterified forms exhibit kinase hinge-binding activity and vastly superior cellular permeability.

References

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases Source: Future Medicinal Chemistry (Taylor & Francis Online) URL: [Link]

  • Title: Chemical compounds as inhibitors of kinase activity (WO2017137535A1)
  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyridine precursor.

Q1: My overall yield is consistently low. What are the most critical parameters I should investigate first?

A1: Consistently low yields in pyridine synthesis often stem from a few critical areas.[1] A systematic evaluation is key.[2]

  • Purity of Starting Materials: The primary precursor, Methyl 2,5-dichloropyridine-4-carboxylate, must be pure. Impurities can introduce competing side reactions.[3]

  • Anhydrous Conditions: The key reaction step, substitution with sodium ethoxide, is highly sensitive to moisture. Water will consume the ethoxide nucleophile and can lead to hydrolysis of the ester group. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Quality of Sodium Ethoxide: Sodium ethoxide can degrade upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution. The activity of your nucleophile is paramount.

  • Temperature Control: This reaction can be exothermic. Insufficient cooling during the addition of ethoxide can lead to the formation of byproducts, including di-substituted pyridines. Conversely, a temperature that is too low may result in a stalled or excessively slow reaction.

Q2: I am observing a significant amount of a di-ethoxy byproduct, Methyl 2,5-diethoxypyridine-4-carboxylate. How can I improve the regioselectivity for mono-substitution?

A2: This is a classic selectivity challenge in SNAr reactions on di-halopyridines. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the C5 chlorine. This is due to the electron-withdrawing and stabilizing effect of the adjacent ring nitrogen and the para-positioned carboxylate group. However, under forcing conditions (high temperature, large excess of nucleophile), the second substitution can occur.

To enhance mono-substitution:

  • Control Stoichiometry: Use a slight excess, but not a large one, of sodium ethoxide (typically 1.05-1.2 equivalents).

  • Lower the Temperature: Perform the dropwise addition of the sodium ethoxide solution at a reduced temperature (e.g., 0-10 °C) to control the reaction's exothermicity and favor the more kinetically accessible C2 substitution.

  • Slow Reagent Addition: Adding the nucleophile slowly ensures that its concentration remains low, minimizing the chance of the newly formed product reacting a second time before the starting material is consumed.

Q3: My reaction seems to stall and does not proceed to completion, even after several hours. What are the likely causes?

A3: A stalled reaction points to an issue with one of the core components or conditions:

  • Inactive Nucleophile: As mentioned in Q1, degraded sodium ethoxide is a primary suspect.

  • Poor Solubility: While less common with the specified reagents, ensure your starting material is fully dissolved in the solvent (typically anhydrous ethanol) before adding the nucleophile.

  • Insufficient Temperature: While low temperatures are good for controlling selectivity, the reaction still requires sufficient thermal energy to overcome the activation barrier. After the initial addition at a low temperature, you may need to allow the reaction to warm to room temperature or slightly above to ensure it proceeds to completion.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Purification by column chromatography is difficult. The product co-elutes with the starting material or shows significant tailing. What can I do?

A4: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, causing streaking or "tailing".[1]

  • Solvent System Modification: To mitigate tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate).[1] This deactivates the acidic sites on the silica.

  • Gradient Elution: Start with a low-polarity eluent to first remove non-polar impurities and then gradually increase the polarity to elute your product, leaving the more polar starting material (dichloropyridine) behind for longer.

  • Alternative Purification: If your product is a solid, recrystallization can be a highly effective method for achieving high purity and avoiding the challenges of chromatography.[1]

Troubleshooting Workflow

When encountering low yields, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical sequence of checks and actions.

TroubleshootingWorkflow start Start: Low Yield Observed check_reagents 1. Verify Reagent Purity & Activity - Purity of Dichloro-precursor? - Freshness of NaOEt? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Issue Found check_reagents->reagent_bad No check_conditions 2. Review Reaction Conditions - Anhydrous setup? - Temperature control during addition? conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Issue Found check_conditions->conditions_bad No check_workup 3. Analyze Workup & Purification - Potential for hydrolysis? - Inefficient extraction? purification_ok Purification OK check_workup->purification_ok Yes purification_bad Issue Found check_workup->purification_bad No reagent_ok->check_conditions solve_reagent Action: - Re-purify starting material - Use fresh NaOEt reagent_bad->solve_reagent conditions_ok->check_workup solve_conditions Action: - Dry glassware/solvents - Optimize temperature profile conditions_bad->solve_conditions end_node Yield Improved purification_ok->end_node solve_purification Action: - Use modified eluent (Et3N) - Consider recrystallization purification_bad->solve_purification solve_reagent->end_node solve_conditions->end_node solve_purification->end_node

Caption: A stepwise workflow for troubleshooting low yields.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate from Methyl 2,5-dichloropyridine-4-carboxylate.

Materials:

  • Methyl 2,5-dichloropyridine-4-carboxylate

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation of Sodium Ethoxide Solution (Performed under inert atmosphere):

    • In a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous ethanol (e.g., 60 mL).

    • Carefully add sodium metal (1.1 equivalents relative to the starting material) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is all dissolved.

    • Cool the resulting sodium ethoxide solution to room temperature.

  • Nucleophilic Aromatic Substitution Reaction:

    • In a separate, oven-dried flask under an inert atmosphere, dissolve Methyl 2,5-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous ethanol (e.g., 40 mL).

    • Cool this solution in an ice-water bath to 0-5 °C.

    • Add the prepared sodium ethoxide solution dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed (typically 2-4 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by adding saturated aqueous NH₄Cl solution.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the remaining residue between ethyl acetate and water.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 100% Hexanes and gradually increasing to a 9:1 mixture of Hexanes:Ethyl Acetate. Add 0.1% triethylamine to the eluent mixture to prevent tailing.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Methyl 5-chloro-2-ethoxypyridine-4-carboxylate as a solid or oil.

Reaction Parameter Optimization

The following table summarizes how key reaction parameters can be adjusted to optimize for yield and purity.

ParameterStandard ConditionOptimization Strategy for Low YieldOptimization Strategy for Poor Selectivity
NaOEt Equiv. 1.1 eqIncrease to 1.2-1.3 eq; ensure it's fresh.Decrease to 1.05 eq.
Temperature 0 °C to RTAfter addition, warm to 40-50 °C.Maintain at 0-5 °C throughout.
Reaction Time 2-4 hoursIncrease time; monitor by LC-MS.Quench as soon as starting material is gone.
Solvent Anhydrous EthanolEnsure solvent is completely dry.Use a solvent where reagents are soluble at lower temps.

Mechanistic Insight: Why C2 Substitution is Favored

The regioselectivity of this reaction is governed by the stability of the intermediate Meisenheimer complex. Attack at the C2 position allows the negative charge to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing interaction.

Caption: Logical relationship between reaction pathways.

References

  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2467. Available at: [Link]

  • Zheng, Z., et al. (2007). A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. Organic Process Research & Development, 11(5), 893-897. Available at: [Link]

  • Roy, P., Boisvert, M., & Leblanc, Y. (2006). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses, 83, 175. Available at: [Link]

  • Etzbach, K., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent 5,329,011A.
  • Liu, R. D., & Zhang, J. (2011). Synthesis and Optimization of Methyl 5-Acetyl-1,4-Dihydro-2,6-Dimethyl-4-(substituent benzylidene)pyridine-3-Carboxylate. European Journal of Chemistry, 2(3), 308-310. Available at: [Link]

Sources

Technical Support Center: HPLC Purification of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate. This compound presents a unique triad of functional groups—a basic pyridine nitrogen, an electron-withdrawing chlorine, and a base-sensitive methyl ester—that complicate standard reverse-phase high-performance liquid chromatography (RP-HPLC) workflows.

This guide synthesizes theoretical chemistry with field-proven troubleshooting to ensure your purification methods are robust, reproducible, and self-validating.

Physicochemical Profiling & Chromatographic Implications

Before adjusting instrument parameters, we must establish the chemical causality behind the analyte's retention behavior. The structural features of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate dictate strict boundaries for method development.

Table 1: Physicochemical Properties & HPLC Implications

Functional GroupPhysicochemical PropertyChromatographic Implication
Pyridine Nitrogen Basic (Estimated pKa ~2.5 - 3.5)Prone to secondary ionic interactions with ionized silanols, causing severe peak tailing [1].
Methyl Ester (C4) Base-sensitiveHigh pH mobile phases (> pH 7.5) will cause irreversible ester hydrolysis.
Chloro (C5) / Ethoxy (C2) High LipophilicityRequires adequate organic modifier (Acetonitrile/Methanol) for efficient elution.
Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.5) during the purification of this compound? A: Peak tailing for basic compounds like pyridine derivatives is rarely a physical column issue; it is primarily a chemical phenomenon driven by multiple retention mechanisms [4]. In standard RP-HPLC, retention should be purely hydrophobic. However, the basic nitrogen in the pyridine ring interacts strongly with residual, unbonded silanol groups (Si-OH) on the silica stationary phase [1]. At a mid-range pH (e.g., pH 5-7), these silanols deprotonate into anionic silanoxides (Si-O⁻) [2]. The localized positive charge on the partially protonated pyridine nitrogen creates a strong secondary ionic interaction, causing the trailing edge of the peak to broaden [4].

Mechanism Pyridine Methyl 5-chloro-2-ethoxypyridine -4-carboxylate Interaction Secondary Ionic Interaction Pyridine->Interaction Resolved Hydrophobic Retention (Sharp Peaks) Pyridine->Resolved Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Peak Tailing Interaction->Tailing AcidicPH Low pH (2.5) Buffer ProtonatedSilanol Neutral Silanol (Si-OH) AcidicPH->ProtonatedSilanol Protonates ProtonatedSilanol->Resolved Prevents Binding

Mechanistic pathway of secondary silanol interactions and resolution via pH optimization.

Q2: How do I optimize the mobile phase pH to eliminate tailing without degrading the methyl ester? A: You must operate in a highly specific acidic window. Because the methyl ester is susceptible to base-catalyzed hydrolysis, high-pH approaches (often used to neutralize basic analytes) are strictly contraindicated. Instead, you must lower the mobile phase pH to approximately 2.5 [1]. At pH 2.5, the residual silanol groups (pKa ~ 3.5-4.5) are fully protonated and neutralized (Si-OH), effectively shutting down the ion-exchange mechanism [2]. While the pyridine nitrogen will also be fully protonated at this pH, the lack of anionic binding sites on the silica ensures retention remains purely hydrophobic [4].

Table 2: Mobile Phase Additive Comparison for Pyridine Derivatives

Mobile Phase AdditiveOperational pHPrimary AdvantagePrimary Disadvantage
0.1% Trifluoroacetic Acid (TFA) ~2.0Excellent ion-pairing; volatile (LC-MS compatible).Can cause slight ion suppression in MS detectors.
10-20 mM Potassium Phosphate 2.5Superior buffering capacity at low pH [1].Non-volatile; precipitates at high Acetonitrile %.
0.1% Formic Acid ~2.7Highly MS compatible; gentle on columns.May not fully suppress highly acidic silanols.
5-10 mM Triethylamine (TEA) VariableEffectively blocks active silanol sites [1].Accelerates column hydrolysis; severe MS suppression.

Q3: Should I use a competing base like Triethylamine (TEA) to block silanols? A: I do not recommend it for modern workflows. Historically, adding 5-10 mM TEA to the mobile phase was a standard practice because the TEA preferentially binds to active silanol sites, shielding the pyridine analyte[1]. However, silanol suppressors accelerate the hydrolysis of the stationary phase endcapping, drastically reducing column lifetime[1]. Furthermore, TEA is notoriously difficult to flush from the system and causes severe ion suppression in LC-MS. Upgrading your stationary phase and controlling pH is a far superior strategy.

Q4: What stationary phase is best suited for this chloropyridine carboxylate? A: Avoid older "Type A" silica columns, which have high metal contamination and highly acidic silanols [1]. Instead, select a "Type B" ultra-pure silica column that is highly base-deactivated or fully endcapped [2]. For the highest trustworthiness in method transfer, consider a TYPE-C™ silica hydride column. In TYPE-C columns, the Si-OH groups are converted to a stable Si-H surface, virtually eliminating silanol activity and providing extreme stability at low pH without relying on fragile endcapping[5].

Experimental Protocols: Self-Validating Method Optimization

To ensure scientific integrity, every troubleshooting workflow must isolate variables. Do not adjust the chemistry until you have validated the physical integrity of the column.

Protocol 1: System and Column Physical Validation

Causality: Peak tailing can occasionally be caused by a physical void in the column bed or a partially blocked inlet frit [4]. We must rule this out using a neutral marker that does not interact with silanols.

  • Prepare Neutral Marker: Dissolve 1 mg/mL of Uracil or Toluene in the initial mobile phase.

  • Isocratic Injection: Inject 5 µL onto the column at a flow rate of 1.0 mL/min.

  • Calculate Asymmetry (As): Measure the peak width at 10% height. As=B/A (where B is the trailing half-width and A is the leading half-width) [4].

  • Validation Check:

    • If As>1.2 for the neutral marker: The column has physical damage (void/frit blockage). Replace the column [4].

    • If As≤1.2 for the neutral marker: The column is physically sound. Proceed to chemical optimization (Protocol 2).

Protocol 2: Mobile Phase Preparation & Gradient Optimization

Causality: Establishing a robust pH 2.0-2.5 environment to neutralize silanols and utilizing an ion-pairing agent to retain the protonated chloropyridine.

  • Aqueous Phase (A) Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be approximately 2.0.

  • Organic Phase (B) Preparation: Add 1.0 mL of TFA to 1.0 L of LC-MS grade Acetonitrile.

  • Column Equilibration: Install a Type B endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 95% A / 5% B for 10 column volumes to fully protonate the stationary phase.

  • Gradient Execution:

    • 0-2 min: 5% B (Desalting and initial focusing)

    • 2-15 min: Linear gradient from 5% B to 70% B (Elution of the lipophilic ethoxy/chloro-substituted core)

    • 15-17 min: 95% B (Column wash)

    • 17-22 min: 5% B (Re-equilibration)

  • Data Analysis: Evaluate the target peak. The Asymmetry factor should now be ≤1.2 , confirming the successful suppression of secondary ionic interactions.

Optimization_Workflow Start Start Optimization InjectNeutral Protocol 1: Inject Neutral Marker (Uracil) Start->InjectNeutral Physical Neutral Marker Tails (As > 1.2) InjectNeutral->Physical Chemical Neutral Marker Sharp (As < 1.2) InjectNeutral->Chemical Replace Replace Column (Physical Void/Frit Issue) Physical->Replace PrepMobile Protocol 2: Prepare 0.1% TFA Mobile Phase Chemical->PrepMobile Confirms Chemical Tailing RunGradient Execute Gradient (pH ~2.0) PrepMobile->RunGradient Success Symmetrical Target Peak (As < 1.2) RunGradient->Success Silanols Suppressed

Logical troubleshooting workflow for resolving peak tailing in pyridine derivative HPLC.

References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes.Phenomenex.
  • What Causes Peak Tailing in HPLC?Chrom Tech, Inc.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Peak Tailing in HPLC.Element Lab Solutions.
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.MICROSOLV.

Technical Support Center: Overcoming Solubility Challenges with Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the aqueous solubility issues of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, you can achieve reliable and reproducible experimental results.

Understanding the Molecule: Physicochemical Properties and Solubility Profile

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a substituted pyridine derivative. Its structure, featuring a pyridine ring, an ester group, a chloro substituent, and an ethoxy group, suggests it is a weakly basic and lipophilic compound. These characteristics often lead to poor solubility in aqueous buffers, a common challenge in drug discovery and biological assays.[1][2]

The pyridine nitrogen atom has a lone pair of electrons that is not part of the aromatic system, making it available for protonation.[3] This makes the compound's solubility pH-dependent.[4] Pyridine itself has a pKa of about 5.25 for its conjugate acid, the pyridinium ion.[3] The substituents on the ring of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate will influence its exact pKa.

Troubleshooting and FAQs

Here are some common questions and troubleshooting strategies for working with Methyl 5-chloro-2-ethoxypyridine-4-carboxylate:

Q1: My compound won't dissolve in my aqueous buffer. What should I do first?

A1: The first step is to create a stock solution in an appropriate organic solvent.[5][6] Due to its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is an excellent initial choice.[6] Other polar aprotic solvents like N,N-dimethylformamide (DMF) or aprotic solvents such as acetone, acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF) can also be effective.[7]

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent introduced into your final aqueous solution, which is crucial for cell-based assays where DMSO concentrations should typically be kept below 0.5%.[8]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common with poorly soluble compounds.[9] Here are several strategies to overcome this:

  • Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the vigorously stirring aqueous buffer.[9] This promotes rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.

  • Reduce Stock Concentration: If precipitation persists, try using a lower concentration stock solution.[9]

  • Optimize the Dilution Method: A stepwise dilution can be beneficial to avoid shocking the compound with a drastic change in solvent polarity.[8]

Q3: Can I use pH modification to improve the solubility of my compound?

A3: Yes, pH adjustment is a powerful technique for ionizable compounds like pyridine derivatives.[4][10] Since the pyridine nitrogen is basic, lowering the pH of the aqueous buffer will protonate it, forming a more soluble pyridinium salt.[4]

  • Recommendation: Adjust the pH of your buffer to be at least two units below the pKa of the compound.[4] Since the pKa of substituted pyridines can vary, a good starting point is to test buffers with pH values in the range of 3 to 5.[11][12][13]

Q4: What are co-solvents, and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][14][15]

  • Common Co-solvents:

    • Ethanol[14]

    • Propylene glycol (PG)[15]

    • Polyethylene glycols (PEGs), such as PEG300 and PEG400[14][15]

  • Important Consideration: While effective, co-solvents can have their own biological effects.[14] It's essential to use the minimum amount necessary and always include a vehicle control in your experiments. A common starting formulation for in-vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[14]

Q5: How do surfactants and cyclodextrins work to enhance solubility?

A5: Surfactants and cyclodextrins are excellent options when other methods are insufficient.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[16][17] The hydrophobic core of the micelle can encapsulate your compound, increasing its apparent solubility.[16][17][18]

    • Examples: Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic®) are commonly used non-ionic surfactants.[14][16][19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[][24]

    • Commonly Used: Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their higher solubility and reduced toxicity compared to natural cyclodextrins.[20][22]

Experimental Protocols and Workflows

Protocol 1: Preparation of a DMSO Stock Solution
  • Calculation: Determine the mass of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate needed to achieve the desired stock concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[6]

  • Weighing: Accurately weigh the calculated amount of the compound.[6]

  • Dissolution: Add the weighed compound to a sterile vial. Add the required volume of high-purity DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][8] Protect from light if the compound is light-sensitive.[5][6]

Protocol 2: Aqueous Working Solution Preparation using a Co-solvent System
  • Initial Dissolution: Dissolve the compound in the primary organic solvent (e.g., DMSO) as described in Protocol 1.

  • Addition of Co-solvents: Add any additional co-solvents (e.g., PEG300) and surfactants (e.g., Tween 80) to the primary stock solution and mix thoroughly.

  • Dilution into Aqueous Buffer: While vigorously stirring, add the organic mixture dropwise to the aqueous buffer (e.g., saline or PBS).

  • Final Observation: The final solution should be clear and free of precipitates. If precipitation occurs, the formulation needs to be optimized by adjusting the ratios of the components or lowering the final concentration of the compound.[14]

Workflow for Troubleshooting Solubility Issues

Caption: A systematic workflow for addressing solubility challenges.

Data Summary Table

Solubilization StrategyMechanism of ActionKey Considerations
Organic Stock Solution (e.g., DMSO) Dissolves lipophilic compounds in a non-aqueous solvent.Keep final concentration in assays low (<0.5% for cell-based assays).[8]
pH Adjustment Increases solubility of ionizable compounds by forming a more soluble salt.[4]Effective for weak bases like pyridine derivatives. Requires knowledge or estimation of the compound's pKa.[4]
Co-solvents (e.g., PEG, Ethanol) Reduces the polarity of the aqueous solvent system.[4][14]Can have biological effects; a vehicle control is essential.[14]
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound.[16][17]Use above the critical micelle concentration (CMC).[16]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes with the compound.[20][][24]The size and shape of the compound must be compatible with the cyclodextrin cavity.[20]

Visualizing Solubilization Mechanisms

G cluster_0 pH Modification cluster_1 Co-solvent Action cluster_2 Micellar Solubilization (Surfactants) cluster_3 Inclusion Complexation (Cyclodextrins) A Insoluble Pyridine Derivative (R-Py) B Soluble Pyridinium Salt (R-PyH+) A->B + H+ (Acidic Buffer) C Poorly Soluble Compound E Solvated Compound C->E D Water + Co-solvent Mixture D->E F Surfactant Monomers G Micelle F->G > CMC I Solubilized Compound G->I H Hydrophobic Compound H->I J Cyclodextrin L Inclusion Complex J->L K Hydrophobic Compound K->L

Caption: Mechanisms of common solubility enhancement techniques.

By following this guide, researchers can systematically address the solubility challenges of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate, leading to more accurate and reliable experimental outcomes.

References

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2025, August 6). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Semantic Scholar. (1984, April 1). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Retrieved from [Link]

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Semantic Scholar. (1984, April 1). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
  • U.S. National Library of Medicine. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from [Link]

  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2015, October 5). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Retrieved from [Link]

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 9). Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance. Retrieved from [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ChemBK. (2025, August 20). pyridine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR 2 ) as O,N,O-Pincer Ligands in Cu II Complexes. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • ACS Publications. (2014, July 2). Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link]

Sources

Reducing side reactions in Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Suzuki couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura couplings on Methyl 5-chloro-2-ethoxypyridine-4-carboxylate .

This substrate presents a triad of chemical challenges:

  • The 5-Chloro Moiety: Aryl chlorides possess high bond dissociation energies, making oxidative addition notoriously sluggish compared to bromides or iodides[1].

  • The 4-Methyl Ester: Highly susceptible to saponification (hydrolysis) under the basic aqueous conditions traditionally used to drive transmetalation[2].

  • The Pyridine Core: Capable of coordinating to the palladium center, potentially poisoning the catalyst or altering its electronic properties.

Below is a comprehensive troubleshooting guide, supported by mechanistic causality, quantitative data, and self-validating protocols to ensure your success.

Troubleshooting Workflow & Mechanistic Pathways

TroubleshootingTree Start Suzuki Coupling of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Prob1 Issue: High Ester Hydrolysis Start->Prob1 Prob2 Issue: Unreacted Aryl Chloride Start->Prob2 Prob3 Issue: Protodechlorination Start->Prob3 Sol1 Switch to anhydrous K3PO4 or CsF in Dioxane Prob1->Sol1 Sol2 Use electron-rich, bulky ligands (e.g., XPhos Pd G3) Prob2->Sol2 Sol3 Remove alcoholic solvents; Accelerate transmetalation Prob3->Sol3

Troubleshooting workflow for Suzuki couplings of pyridine-4-carboxylates.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd PdII L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII TransMet Transmetalation (Requires Base) PdII->TransMet Side1 Protodehalogenation (Hydride source) PdII->Side1 Competing PdII_Ar2 L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_Ar2 Side2 Ester Hydrolysis (Aqueous Base Attack) TransMet->Side2 Nucleophilic Base RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting branching points for common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl ester hydrolyzing during the reaction, and how do I prevent it? Causality: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires a base to activate the organoboron species by forming a nucleophilic tetrahedral boronate[3]. However, traditional aqueous bases (like NaOH or Na₂CO₃) act as potent nucleophiles that attack the electrophilic carbonyl carbon of your 4-carboxylate, leading to rapid saponification[2]. Solution: You must decouple base strength from nucleophilicity. Switch to anhydrous conditions using fluoride sources (e.g., CsF) or mild, non-nucleophilic bases like anhydrous K₃PO₄ in aprotic solvents (e.g., 1,4-dioxane or toluene). Fluoride ions have a high affinity for boron, forming the reactive fluoroborate species required for transmetalation without acting as an oxygen-based nucleophile toward the ester[2].

Q2: The 5-chloro position is unreactive. When I push the temperature, the starting material degrades. What is the optimal ligand? Causality: The C-Cl bond is highly stable. While the electron-withdrawing nature of the pyridine ring slightly activates the bond, the steric hindrance from the adjacent 4-carboxylate group impedes the approach of the palladium center. Standard phosphines (like PPh₃) lack the electron density to force oxidative addition and the steric bulk to drive subsequent reductive elimination[1]. Solution: Employ Buchwald-type dialkylbiarylphosphine ligands, specifically XPhos or BrettPhos . These ligands promote the formation of a highly reactive monoligated Pd(0) species. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C-Cl bond, while the bulky biphenyl "B-ring" provides steric pressure that forces the final reductive elimination step, preventing catalyst trapping[4],.

Q3: I am observing significant protodechlorination (reduction of the C-Cl bond to a C-H bond). What drives this? Causality: Protodehalogenation is a dead-end pathway that occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often sourced from aliphatic alcohol solvents) or reacts with trace proton sources before transmetalation can occur. If transmetalation is too slow, the long-lived Pd(II) species is vulnerable to reduction. Solution:

  • Strictly avoid primary or secondary alcohols (e.g., EtOH, iPrOH) in your solvent system.

  • Accelerate transmetalation by converting your boronic acid to a more reactive potassium trifluoroborate salt, or by optimizing the base.

Quantitative Data: Base and Solvent Optimization

To illustrate the causality of base selection on side reactions, review the following synthesized optimization data for ester-bearing heteroaryl chlorides. Notice the inverse relationship between aqueous base strength and target yield.

Table 1: Impact of Base and Solvent Selection on Reaction Profile

Base (Equiv)Solvent SystemTemp (°C)Ester Hydrolysis (%)Dechlorination (%)Target Product Yield (%)
Na₂CO₃ (3.0)Dioxane/H₂O (4:1)9048.05.038.0
K₂CO₃ (3.0)DMF/H₂O (5:1)9035.08.052.0
K₃PO₄ (2.0)Toluene/H₂O (10:1)808.012.075.0
CsF (3.0) Dioxane (Anhydrous) 90 < 1.0 4.0 89.0

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 (a highly active precatalyst that generates Pd(0) under mild conditions without requiring reduction by the boronic acid) and anhydrous CsF to protect the methyl ester.

Materials Required:

  • Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Cesium Fluoride (CsF, anhydrous, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), anhydrous CsF (3.0 mmol), and XPhos Pd G3 (0.02 mmol).

    • Causality Note: CsF is highly hygroscopic. It must be weighed rapidly or handled in a glovebox to prevent the introduction of water, which would re-enable the ester hydrolysis pathway.

  • Solvent Addition & Degassing:

    • Seal the flask with a rubber septum and purge the vessel with ultra-pure Argon for 5 minutes.

    • Add 10 mL of anhydrous 1,4-Dioxane via syringe.

    • Perform three cycles of Freeze-Pump-Thaw to rigorously degas the solvent.

    • Causality Note: Oxygen ingress leads to the oxidative homocoupling of the boronic acid, consuming your reagent and stalling the reaction[5].

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Validation Check 1 (2 Hours): Withdraw a 50 µL aliquot via syringe. Dilute in MeCN and analyze via LCMS. You should observe the consumption of the starting material mass. Crucially , the chromatogram must not show a highly polar peak corresponding to the[M-14] mass (loss of the methyl group), which would indicate ester hydrolysis.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

    • Validation Check 2: The filtrate should be clear and yellow/orange. A dark black filtrate indicates premature catalyst decomposition (aggregation into inactive Pd nanoparticles), suggesting inadequate degassing.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Buchwald Ligands Review | Entegris. Entegris.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides. ResearchGate.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemoselective amidation of heavily functionalized pyridine cores.

When working with Methyl 5-chloro-2-ethoxypyridine-4-carboxylate , temperature optimization is not merely about reaction kinetics—it is a critical control mechanism for chemoselectivity. The pyridine ring is highly electron-deficient, and the 4-carboxylate group further activates the C-2 and C-5 positions. If you force a direct amidation with an amine at high temperatures (>100 °C), the amine will inevitably act as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the labile 2-ethoxy group or the 5-chloro group.

Below is our comprehensive troubleshooting guide, complete with mechanistic workflows, self-validating protocols, and quantitative data to help you achieve high-purity amide bonds.

Mechanistic Workflow & Temperature Routing

To prevent SNAr degradation, you must either lower the activation energy of the direct ester aminolysis using a Lewis acid or bypass the ester entirely via a two-step saponification/activation sequence.

Workflow A Methyl 5-chloro-2-ethoxypyridine- 4-carboxylate B Direct Amidation (Lewis Acid Catalyzed) A->B Route A C Two-Step Amidation (Saponification + Coupling) A->C Route B D T = 80-85°C B->D Requires thermal activation E T = 20-25°C C->E Mild conditions F SNAr Side Products (Loss of 2-Ethoxy) D->F Competing SNAr G Target Amide (High Purity) D->G Moderate Yield E->G Clean conversion

Fig 1. Mechanistic workflow comparing direct and two-step amidation temperature dependencies.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reaction temperature, activation strategy, and product distribution when reacting the target ester with a primary amine (e.g., n-butylamine).

Temperature (°C)Activation StrategyEster Conversion (%)Target Amide Yield (%)SNAr Impurity (%)
25None< 5Trace0
85TiCl₄ (3.0 eq)> 9582< 5
110TiCl₄ (3.0 eq)> 954542
110None (Thermal only)6015> 40

Data Interpretation: Thermal activation alone at 110 °C heavily favors the SNAr displacement of the 2-ethoxy group. The introduction of TiCl₄ allows the amidation to proceed efficiently at 85 °C, a temperature where the SNAr pathway remains kinetically sluggish[1].

Self-Validating Experimental Protocols
Route A: Direct TiCl₄-Mediated Amidation (Moderate Temperature)

Causality: TiCl₄ acts as a strong Lewis acid, coordinating to the ester carbonyl oxygen. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for aminolysis and allowing the reaction to proceed at 85 °C instead of >110 °C[1].

  • Setup: In a flame-dried Schlenk flask under N₂, dissolve Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 mmol) in anhydrous pyridine (10 mL).

  • Activation: Cool the flask to 0 °C and add TiCl₄ (3.0 mmol) dropwise. Note: Pyridine acts as both the solvent and the base to sequester the generated HCl.

  • Amine Addition: Add the desired amine (1.2 mmol) dropwise.

  • Heating: Tightly seal the vial and heat the reaction mixture to exactly 85 °C for 2 hours.

  • Self-Validation Checkpoint: At t=2 hours, pull a 10 µL aliquot, co-evaporate with toluene to remove pyridine, and run TLC (CHCl₃/MeOH 90:10). The ester precursor must be completely consumed. If a highly polar fluorescent spot appears, SNAr is occurring; immediately reduce the temperature by 10 °C.

  • Workup: Cool to room temperature, quench with 1 N aqueous HCl (10 mL), and extract with CH₂Cl₂ (3 × 10 mL).

Route B: Two-Step HATU-Mediated Amidation (Low Temperature)

Causality: Bypassing the ester via saponification allows the use of uronium coupling reagents like HATU. The weak base DIPEA deprotonates the resulting carboxylic acid, which reacts with HATU to form a highly reactive OAt ester. This intermediate is so electrophilic that aminolysis completes rapidly at 20–25 °C, entirely eliminating the risk of thermal SNAr[2].

  • Saponification: Treat the ester (1.0 mmol) with LiOH (2.0 mmol) in THF/H₂O (3:1) at 25 °C for 4 hours to yield 5-chloro-2-ethoxypyridine-4-carboxylic acid.

  • Activation: In a clean flask, dissolve the acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol).

  • Amidation: Add the amine (1.2 mmol) and stir at 20–25 °C for 1.5 hours. The solution will typically turn light yellow upon amine addition[2].

  • Self-Validation Checkpoint: Monitor by LC-MS. The presence of the target mass without the M−28 peak (loss of the ethyl group) confirms absolute chemoselectivity.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide & FAQs

Q: During direct amidation, my LC-MS shows a major impurity with a mass corresponding to the loss of the ethoxy group. What is happening? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) at the C-2 position. The pyridine nitrogen and the 4-carboxylate group act as electron sinks, making the 2-ethoxy group a viable leaving group for nucleophilic amines at elevated temperatures. You must strictly cap your reaction temperature at 85 °C. If the amine is highly nucleophilic, switch to the two-step HATU protocol (Route B) to run the reaction at room temperature.

Q: My two-step HATU reaction shows incomplete coupling at room temperature. Should I heat it to 60 °C? A: No. Heating uronium-based coupling reagents (like HATU or HBTU) above 40 °C can lead to the thermal degradation of the active ester and promote guanidinylation of your amine. Instead of heating, optimize your base. Ensure your acid is fully deprotonated; if steric hindrance is an issue, allow the reaction to stir longer (up to 16 hours) at 25 °C[2].

Q: I am coupling a chiral amine and observing racemization in the HATU method. How can I mitigate this? A: Racemization risk increases with stronger bases, excess base, and higher temperatures[3]. Ensure your reaction is strictly maintained at 20 °C. If racemization persists, substitute DIPEA with N-methylmorpholine (NMM). NMM is considerably less basic (aqueous pKa = 7.38) and bulky, which significantly reduces oxazolone-mediated racemization pathways[3].

Q: Are there less corrosive alternatives to TiCl₄ for the direct amidation? A: Yes, TiF₄ is a highly effective, less corrosive alternative for direct amidation. A catalytic amount (5–10 mol%) can be used. However, it typically requires refluxing in toluene (~110 °C)[4]. Given the thermal sensitivity of the 5-chloro and 2-ethoxy groups on your specific pyridine scaffold, utilizing TiF₄ will require rigorous LC-MS monitoring to ensure SNAr side reactions do not outpace the amidation.

Sources

Technical Support Center: Scale-Up Manufacturing of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific chemical engineering and mechanistic hurdles encountered when scaling up the synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate .

This guide abandons theoretical idealities in favor of field-proven, causality-driven methodologies. Our focus is on a two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed esterification.

Strategic Route Design: Why Order of Operations Matters

A common point of failure in scaling this molecule is attempting the esterification before the SNAr etherification. If you start by converting 2,5-dichloroisonicotinic acid to its methyl ester, the subsequent addition of sodium ethoxide (NaOEt) in ethanol will inevitably lead to transesterification . The ethoxide nucleophile will attack the methyl ester carbonyl, yielding a contaminated mixture of methyl and ethyl esters that is nearly impossible to separate via crystallization.

The Causality-Driven Solution: We perform the SNAr on the free carboxylic acid first. The resulting carboxylate anion (formed in situ) is highly electron-rich and sterically shielded, completely preventing nucleophilic attack at the carbonyl carbon. Once the ethoxy group is safely installed, we proceed to esterification.

Route SM 2,5-Dichloroisonicotinic Acid Int 5-Chloro-2-ethoxy- isonicotinic Acid SM->Int NaOEt, EtOH (SNAr) Prod Methyl 5-chloro-2-ethoxy- pyridine-4-carboxylate Int->Prod SOCl2, MeOH (Esterification)

Fig 1: Optimal two-step scalable workflow prioritizing SNAr before esterification.

Phase 1: Regioselective SNAr (Etherification)

Troubleshooting & FAQs

Q: Why does the ethoxide selectively attack the 2-chloro position and leave the 5-chloro position intact? A: This is driven by the electronic architecture of the pyridine ring. The C2 position is ortho to the highly electronegative pyridine nitrogen. When ethoxide attacks C2, the resulting negative charge is delocalized onto the nitrogen, forming a highly stable Meisenheimer complex (1)[1]. The C5 position is meta to the nitrogen and lacks this resonance stabilization, rendering it inert under these conditions (2)[2].

Mechanism A C2 Attack (Favorable) B Meisenheimer Complex Charge stabilized by Pyridine N A->B Fast C C5 Attack (Unfavorable) D No N-stabilization (Meta position) C->D High Activation Energy

Fig 2: SNAr regioselectivity is driven by nitrogen-stabilized Meisenheimer complex at C2.

Q: How do we manage the exotherm and safety of sodium ethoxide at a multi-kilogram scale? A: Never use solid sodium metal or solid NaOEt powder at scale due to severe hygroscopicity and explosive hydrogen gas generation. Instead, utilize commercially available 21 wt% NaOEt in ethanol. This allows for controlled, dropwise dosing via a pump, ensuring the exotherm remains within the cooling capacity of your reactor jacket.

Self-Validating Protocol 1: Synthesis of 5-Chloro-2-ethoxyisonicotinic acid

This protocol is designed with built-in physical checkpoints to validate reaction progress without waiting for offline HPLC analysis.

  • Reactor Preparation: Charge a glass-lined reactor with absolute ethanol (5 volumes) and 2,5-dichloroisonicotinic acid (1.0 eq). Stir to form a suspension.

  • Base Dosing: Cool the reactor to 10°C. Begin dropwise addition of 21 wt% NaOEt in ethanol (2.2 eq).

    • Causality Note: The first 1.0 eq deprotonates the carboxylic acid (exothermic). The remaining 1.2 eq acts as the nucleophile for the SNAr.

  • Heating: Ramp the temperature to reflux (78°C) and hold for 12 hours.

  • Concentration: Distill off approximately 60% of the ethanol under reduced pressure to minimize product loss during crystallization.

  • Acidification & Isolation: Cool to 5°C. Slowly add 2M HCl until the pH reaches 2.5.

    • Validation Checkpoint: At pH > 5, the mixture will be a clear/slightly hazy solution (sodium carboxylate salt). As the pH crosses 3.5, a massive, thick white precipitate of the free carboxylic acid must crash out. If the solution remains clear, your ethanol volume is too high; pause acidification and distill off more solvent.

  • Filtration: Filter the slurry, wash with cold water (to remove NaCl byproducts), and dry under vacuum at 45°C.

Phase 2: Esterification

Troubleshooting & FAQs

Q: Why use Thionyl Chloride (SOCl2) in Methanol instead of a standard Fischer esterification (H2SO4)? A: Standard Fischer esterification produces water, which establishes an equilibrium and stalls the reaction. At scale, removing this water (e.g., via Dean-Stark) from methanol is impossible due to methanol's low boiling point. SOCl2 reacts irreversibly with methanol to generate anhydrous HCl and SO2 gas, driving the reaction to 100% conversion without water formation.

Q: Will the acidic conditions cleave the newly installed ethoxy group? A: Alkyl aryl ethers can be sensitive to strong Lewis acids, but the in situ generated methanolic HCl is mild enough that the ethoxy group remains intact, provided the reaction temperature does not exceed 65°C.

Self-Validating Protocol 2: Synthesis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate
  • Reactor Preparation: Charge the reactor with methanol (8 volumes) and the dried 5-chloro-2-ethoxyisonicotinic acid (1.0 eq) from Phase 1.

  • Activation: Cool the suspension to 0–5°C. Slowly dose SOCl2 (1.5 eq) over 2 hours.

    • Safety Note: Route the reactor exhaust through a dual NaOH scrubber system to neutralize evolving SO2 and HCl gases.

  • Reflux: Heat the mixture to 65°C (reflux) for 6 hours.

    • Validation Checkpoint: The starting material is poorly soluble in methanol. As the reaction progresses and the methyl ester forms, the heavy suspension will gradually transition into a completely clear, homogeneous solution. If a heavy suspension persists after 4 hours of reflux, the esterification is incomplete (likely due to wet methanol quenching the SOCl2).

  • Quench & Extraction: Concentrate the mixture under vacuum to remove excess MeOH and HCl. Quench the residue into a mixture of ice water and ethyl acetate. Neutralize the aqueous layer to pH 7 with saturated NaHCO3.

  • Isolation: Separate the organic layer, dry over Na2SO4, and concentrate to yield the final product as an off-white solid.

Quantitative Data & Scale-Up Metrics

To assist your process engineering team, below is a summary of critical parameters observed during a 100g-scale validation batch, highlighting continuous flow and batch optimization metrics (3)[3].

ParameterPhase 1 (SNAr)Phase 2 (Esterification)Scale-Up Mitigation Strategy
Exothermicity High (during NaOEt addition)High (during SOCl2 addition)Use jacketed reactor; dose reagents at <10°C over extended time.
Off-Gassing NoneSevere (SO2, HCl)Implement inline NaOH scrubbers; monitor pressure continuously.
Typical Yield 82 - 86%90 - 94%Distill >60% of EtOH in Phase 1 to prevent solubility losses.
Target Purity (HPLC) > 98.0%> 99.0%Wash Phase 1 filter cake thoroughly with water to remove salts.
Critical Impurity 5-chloro-2-hydroxyisonicotinic acidUnreacted carboxylic acidEnsure anhydrous conditions; water hydrolyzes the ethoxide/ester.

References

  • Active chloro-heterocycles - Fisher Scientific Source: Thermo Fisher Scientific URL:[Link]

  • Nucleophilic Dearomatization of Activated Pyridines Source: MDPI (Molecules) URL:[Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) URL:[Link]

Sources

Validation & Comparative

Comparative NMR analysis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate and its structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Structural Elucidation Guide

Executive Summary & Mechanistic Profiling

In modern drug discovery, the pyridine scaffold is ubiquitous. However, functionalizing this heteroaromatic ring often yields complex mixtures of regioisomers and alkyl-swapped byproducts. Distinguishing the target compound—Methyl 5-chloro-2-ethoxypyridine-4-carboxylate —from its structural isomers requires a robust, self-validating analytical approach.

The proton and carbon chemical shifts of substituted pyridines are heavily influenced by the electronic nature and position of their substituents[1]. The nitrogen atom exerts a strong electron-withdrawing effect, while electron-donating groups like the C2-ethoxy substituent cause significant ground-state polarization, shielding the ortho and para positions[2]. Conversely, the inductive withdrawal of the C5-chlorine atom and the anisotropic deshielding of the C4-carboxylate group dramatically alter the local magnetic environment[3][4].

This guide provides a comparative NMR framework to unambiguously differentiate the target compound from two common synthetic isomers:

  • The Regioisomer: Methyl 3-chloro-2-ethoxypyridine-4-carboxylate (Halogen position shift).

  • The Alkyl-Swap Isomer: Ethyl 5-chloro-2-methoxypyridine-4-carboxylate (Ether/Ester alkyl group exchange).

Comparative NMR Data

The following table synthesizes the expected ¹H and key ¹³C NMR chemical shifts, demonstrating how positional changes dictate spin-spin coupling and resonance frequencies.

Analytical ParameterTarget: Methyl 5-chloro-2-ethoxypyridine-4-carboxylateRegioisomer: Methyl 3-chloro-2-ethoxypyridine-4-carboxylateAlkyl-Swap Isomer: Ethyl 5-chloro-2-methoxypyridine-4-carboxylate
Pyridine Core Protons H6: ~8.20 ppm (s)H3: ~7.30 ppm (s)H6: ~8.10 ppm (d, J=5.2 Hz)H5: ~7.40 ppm (d, J=5.2 Hz)H6: ~8.20 ppm (s)H3: ~7.32 ppm (s)
Ether Alkyl Group -OCH₂CH₃: ~4.40 (q), ~1.40 (t)-OCH₂CH₃: ~4.45 (q), ~1.40 (t)-OCH₃: ~3.95 (s)
Ester Alkyl Group -COOCH₃: ~3.95 (s)-COOCH₃: ~3.95 (s)-COOCH₂CH₃: ~4.40 (q), ~1.35 (t)
Key ¹³C Shifts (ppm) C5 (C-Cl): ~120.0C4 (C=O): ~164.5C3 (C-Cl): ~115.0C4 (C=O): ~165.0C5 (C-Cl): ~120.0C4 (C=O): ~164.0
Diagnostic 2D HMBC Ester CH₃ → C4 CarbonylEster CH₃ → C4 CarbonylEster CH₂ → C4 Carbonyl
Diagnostic 2D NOESY Ethoxy CH₂ ↔ Pyridine H3Ester CH₃ ↔ Pyridine H5Methoxy CH₃ ↔ Pyridine H3

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, do not rely solely on 1D chemical shifts, which can be perturbed by concentration and solvent effects[5]. The following protocol establishes a self-validating system using 2D NMR.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: This specific concentration ensures a sufficient signal-to-noise ratio (S/N > 100:1) for insensitive 2D ¹³C-coupled experiments within a 1-2 hour timeframe. TMS provides an absolute zero-point reference to prevent shift misinterpretation[5].

  • 1D ¹H and ¹³C NMR Acquisition: Acquire ¹H (400 MHz, 16 scans, relaxation delay D1 = 2s) and ¹³C (100 MHz, 1024 scans, D1 = 2s).

    • Causality: The 2-second relaxation delay ensures complete longitudinal relaxation (T1) of the highly mobile alkyl protons, allowing for mathematically precise integration—the first line of defense in validating the number of protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Causality: Resolves overlapping proton signals by spreading them into the carbon dimension. This immediately separates the ethoxy CH₂ from the ester CH₂ in the alkyl-swap isomer by linking them to their respective ¹³C shifts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant optimization to J_CH = 8 Hz.

    • Causality: This is the critical self-validating step for the ester group. The ester alkyl protons must show a 3-bond correlation to the highly deshielded ester carbonyl carbon (~164.5 ppm). This unambiguously distinguishes the ester linkage from the ether linkage.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Employ a mixing time of 400 ms.

    • Causality: Detects through-space dipolar interactions (< 5 Å). Validates the regiochemistry by confirming the spatial proximity of the C2-alkoxy group to the adjacent pyridine proton.

2D NMR Elucidation Logic & Workflow

NMR_Elucidation_Workflow Sample Isomeric Mixture or Unknown (C9H10ClNO3) NMR_1H 1D ¹H NMR Acquisition (Assess Aromatic Region) Sample->NMR_1H Branch_Coupling Coupling Pattern Analysis NMR_1H->Branch_Coupling Isomer_Regio Methyl 3-chloro-2-ethoxypyridine-4-carboxylate (H5/H6 Doublets, J ≈ 5.2 Hz) Branch_Coupling->Isomer_Regio Ortho Coupling (Adjacent Protons) Branch_Singlets Para-Protons Detected (H3/H6 Singlets) Branch_Coupling->Branch_Singlets No Coupling (Isolated Protons) NMR_2D 2D NMR (HMBC & NOESY) (Connectivity & Spatial Proximity) Branch_Singlets->NMR_2D Target Methyl 5-chloro-2-ethoxypyridine-4-carboxylate NOE: Ethoxy CH₂ ↔ Pyridine H3 HMBC: Methoxy CH₃ ↔ Carbonyl C4 NMR_2D->Target Correlate Ether/Ester Alkyl Groups Isomer_Alkyl Ethyl 5-chloro-2-methoxypyridine-4-carboxylate NOE: Methoxy CH₃ ↔ Pyridine H3 HMBC: Ethoxy CH₂ ↔ Carbonyl C4 NMR_2D->Isomer_Alkyl Correlate Ether/Ester Alkyl Groups

Figure 1: Decision-tree workflow for the unambiguous NMR elucidation of pyridine structural isomers.

Mechanistic Interpretation of the Workflow
  • Eliminating the Regioisomer via 1D ¹H NMR: In the target compound, the H3 and H6 protons are para to each other, resulting in two distinct singlets. In the 3-chloro regioisomer, the protons are at positions 5 and 6 (ortho to each other), which forces a strong scalar coupling (J ≈ 5.2 Hz), splitting the signals into doublets.

  • Eliminating the Alkyl-Swap Isomer via NOESY & HMBC: If singlets are observed, the compound is either the target or the alkyl-swap isomer.

    • NOESY Logic: In the target compound, the C2-ethoxy CH₂ group (~4.40 ppm) is spatially adjacent to H3 (~7.30 ppm), yielding a strong NOE cross-peak. In the alkyl-swap isomer, the NOE cross-peak to H3 will originate from a methoxy singlet (~3.95 ppm) instead.

    • HMBC Logic: The HMBC experiment acts as the definitive arbiter. The ester carbonyl carbon (C4) will show a strong ³J_CH cross-peak to the methoxy singlet in the target compound. If the compound is the alkyl-swap isomer, the carbonyl will correlate exclusively to the ethyl CH₂ protons. This self-validating loop ensures that even if 1D shifts overlap, the 2D connectivity remains absolute.

Sources

A Comparative Guide to the Leaving Group Ability of Chlorine in Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's pharmacological profile. Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is a valuable building block, and understanding the reactivity of the C5-chloro group is essential for its strategic derivatization. This guide provides an in-depth comparison of chlorine's leaving group ability in this specific context, supported by theoretical principles, a proposed experimental framework for direct comparison, and a discussion of alternative synthetic methodologies.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The displacement of the chlorine atom in Methyl 5-chloro-2-ethoxypyridine-4-carboxylate by a nucleophile proceeds through a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions at sp³-hybridized carbons (SN1 and SN2), SNAr reactions on aromatic rings are typically a two-step addition-elimination process.[1][2]

The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is activated towards nucleophilic attack. This effect is further enhanced by the presence of the electron-withdrawing carboxylate group at the C4 position. The reaction is most favorable when the leaving group is positioned at the C2 or C4 positions, as the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[3] In the case of our target molecule, the chlorine is at the C5 position. While not as activated as the C2 or C4 positions, the cumulative electron-withdrawing effects of the ring nitrogen and the C4-carboxylate still render the C5 position susceptible to nucleophilic attack.

The generally accepted mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted in this step. In the second, typically faster step, the leaving group departs, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Py_Cl Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Meisenheimer Anionic Intermediate (Resonance Stabilized) Py_Cl->Meisenheimer Addition (Rate-Determining Step) Nu Nucleophile (Nu⁻) Py_Nu Substituted Product Meisenheimer->Py_Nu Elimination (Fast) Cl_ion Chloride Ion (Cl⁻)

Figure 1: The SNAr mechanism on a pyridine scaffold.

A Comparative Analysis of Halogen Leaving Group Ability in SNAr Reactions

A peculiar and noteworthy aspect of SNAr reactions is the trend in leaving group ability for halogens, which is inverted compared to SN2 reactions. The typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[5][6] This counterintuitive trend is a direct consequence of the reaction mechanism.

The rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex.[7] The stability of this intermediate is significantly influenced by the inductive effect of the halogen. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thus increasing the overall reaction rate.[7] While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining elimination step.

Proposed Experimental Protocol for a Comparative Kinetic Study

To objectively compare the leaving group ability of chlorine with other halogens in the context of Methyl 5-halo-2-ethoxypyridine-4-carboxylate, a kinetic study is proposed. This experiment will determine the second-order rate constants for the reaction of each halogenated substrate with a common nucleophile, such as piperidine.

Objective: To determine the relative reaction rates of Methyl 5-fluoro-, 5-chloro-, and 5-bromo-2-ethoxypyridine-4-carboxylate with piperidine.

Materials:

  • Methyl 5-fluoro-2-ethoxypyridine-4-carboxylate

  • Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

  • Methyl 5-bromo-2-ethoxypyridine-4-carboxylate

  • Piperidine

  • Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, temperature-controlled heating block, and magnetic stir bars

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each of the three Methyl 5-halo-2-ethoxypyridine-4-carboxylate substrates and piperidine in the chosen anhydrous solvent. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a series of reaction vials, add a known concentration of one of the halogenated substrates and the internal standard.

  • Initiation of Reaction: Equilibrate the vials to the desired reaction temperature (e.g., 80 °C). Initiate the reaction by adding a known concentration of the piperidine stock solution to each vial. Start a timer immediately upon addition.

  • Monitoring the Reaction: At specific time intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it in a cold solvent.

  • Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of piperidine (assuming it is in large excess).[8]

Data Summary Table (Hypothetical Data):

Leaving Group (X)Second-Order Rate Constant (k) at 80 °C (M⁻¹s⁻¹)Relative Rate (kₓ / k_Cl)
Fluorine5.2 x 10⁻⁴~10
Chlorine5.0 x 10⁻⁵1
Bromine4.5 x 10⁻⁵~0.9
Proposed Computational Chemistry Approach

To complement the experimental data, a computational study using Density Functional Theory (DFT) can be performed to calculate the activation energies for the SNAr reaction of each halogenated substrate.[9][10]

Methodology:

  • Model System: The reactants (Methyl 5-halo-2-ethoxypyridine-4-carboxylate and piperidine), transition states, and Meisenheimer intermediates for the SNAr reaction will be modeled.

  • Computational Level: Geometry optimizations and frequency calculations will be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Solvent Effects: The effect of the solvent will be incorporated using a polarizable continuum model (PCM).

  • Analysis: The activation energy for the rate-determining nucleophilic addition step will be calculated for each halogen.

A lower calculated activation energy would correlate with a faster reaction rate, providing a theoretical basis for the observed experimental trend.

Practical Considerations: Chlorine as a Leaving Group

While fluorine is generally the most reactive leaving group in SNAr reactions, practical considerations often make the chloro-derivative a more attractive starting material in a drug development setting.

  • Cost and Availability: Chloro-substituted pyridines are often more readily available and less expensive than their fluoro- or bromo- counterparts.

  • Reactivity: While less reactive than the fluoro-derivative, the chloro group provides a good balance of reactivity. It is sufficiently reactive for many nucleophilic substitutions while being more stable for storage and handling.

  • Selectivity: In molecules with multiple potential reaction sites, the moderate reactivity of the chloro group can sometimes allow for greater selectivity.

Alternative Synthetic Strategies for C-N Bond Formation

When SNAr reactions are not feasible due to a deactivated substrate, a weak nucleophile, or harsh reaction conditions, alternative methods for forming C-N bonds at the C5 position should be considered. The most prominent of these is the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is often effective where traditional SNAr reactions fail.[2] It is particularly useful for less activated aryl chlorides.

Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine Methyl 5-chloro-2-ethoxypyridine-4-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

decision_tree start Functionalization of C5 Position snar_check Is the nucleophile strong and the substrate sufficiently activated? start->snar_check snar_yes Proceed with SNAr snar_check->snar_yes Yes snar_no Consider Alternative Methods snar_check->snar_no No buchwald Buchwald-Hartwig Amination snar_no->buchwald other_coupling Other Cross-Coupling Reactions snar_no->other_coupling

Figure 2: Decision-making workflow for C5 functionalization.

Conclusion

The leaving group ability of chlorine in Methyl 5-chloro-2-ethoxypyridine-4-carboxylate positions it as a versatile and practical choice for nucleophilic aromatic substitution reactions. While theoretically less reactive than a fluorine leaving group due to the "element effect" in SNAr chemistry, it offers a favorable balance of reactivity, stability, and cost-effectiveness. For transformations where SNAr is not viable, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination provide a powerful and reliable alternative. A thorough understanding of these principles and alternative methodologies allows the medicinal chemist to make informed decisions in the design and synthesis of novel pyridine-based therapeutic agents.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. [Link]

  • A kinetic study of the mechanisms of SNAr reactions of neutral and cationic metal-complexed halogenoarenes with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. [Link]

  • Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Concerted nucleophilic aromatic substitutions. Nature Chemistry. [Link]

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  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Computational and Theoretical Chemistry. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). International Journal of Molecular Sciences. [Link]

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  • A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Journal of Computational Chemistry. [Link]

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  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the mass spectral fragmentation patterns of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate and its structurally related analogs. By examining the influence of each substituent on the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), this document serves as a crucial resource for researchers, medicinal chemists, and analytical scientists involved in the structural elucidation of novel heterocyclic compounds. The experimental data and mechanistic interpretations herein offer a predictive framework for identifying related structures in complex matrices, a common challenge in drug discovery and development.

Foundational Principles of Pyridine Fragmentation

The fragmentation of substituted pyridines in mass spectrometry is a well-documented process governed by the stability of the aromatic ring and the nature of its substituents.[1][2] Under Electron Ionization (EI), the initial event is the formation of a radical cation (M•+), which possesses sufficient internal energy to undergo fragmentation.[3] The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses.

Key fragmentation drivers for the compounds discussed in this guide include:

  • Alpha-Cleavage: This is a predominant pathway for substituents attached to the pyridine ring, especially those containing heteroatoms like oxygen or nitrogen.[3][4] The cleavage of a bond adjacent (alpha) to the ionized heteroatom or the ring itself leads to the formation of stable radical or even-electron species.

  • Substituent-Driven Fragmentation: Functional groups like esters, ethers, and halogens each have characteristic fragmentation patterns that often dominate the initial fragmentation steps before the pyridine ring itself is cleaved.[5][6][7]

  • Ring Cleavage: Following initial losses from substituents, the pyridine ring can undergo cleavage, often characterized by the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[2]

  • Isotopic Patterns: The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance, provides a distinct isotopic signature (M•+ and M+2•+) for any fragment containing the chlorine atom. This is a powerful diagnostic tool for confirming the presence and location of chlorine in a fragment.

Electrospray Ionization (ESI) is a softer ionization technique that typically produces protonated molecules, [M+H]⁺.[8] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation through collision-induced dissociation (CID). While the fragmentation pathways can differ from EI, they are still governed by the same principles of forming stable product ions.[9][10]

Fragmentation Analysis of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Structure:

Chemical structure of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Molecular Formula: C₉H₁₀ClNO₃ Molecular Weight: 215.03 g/mol (for ³⁵Cl)

The mass spectrum of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate is predicted to be rich and informative, with several competing fragmentation pathways initiated from the molecular ion. The primary fragmentation events are expected to involve the substituents at positions 2, 4, and 5.

Predicted Electron Ionization (EI) Fragmentation Pathway:

The fragmentation cascade is initiated by the loss of one of the substituent groups. The most likely initial losses are:

  • Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage at the ethoxy group is a highly favorable process, leading to the formation of a stable oxonium ion.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond in the methyl ester group results in a highly stable acylium ion, which is often the base peak for methyl esters.[6]

  • Loss of Ethylene (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule from the ethoxy group, resulting in a hydroxyl-substituted pyridine.

  • Loss of a Chlorine Radical (•Cl): While possible, the cleavage of the aryl-Cl bond is generally less favorable than fragmentation of the ester or ether groups.

These initial steps are followed by secondary fragmentations, such as the loss of carbon monoxide (CO) from acylium ions or the cleavage of the pyridine ring.

G cluster_path1 Path 1: Loss of Ethyl Radical cluster_path2 Path 2: Loss of Methoxy Radical cluster_path3 Path 3: Loss of Ethylene M M•+ m/z 215/217 F1_1 m/z 186/188 M->F1_1 - •C2H5 F1_2 Acylium Ion m/z 184/186 (Predicted Base Peak) M->F1_2 - •OCH3 F1_3 m/z 187/189 M->F1_3 - C2H4 F2_1 m/z 158/160 F1_1->F2_1 - CO F2_2 m/z 156/158 F1_2->F2_2 - CO F3_2 m/z 128/130 F2_2->F3_2 - C2H4 F2_3 m/z 172/174 F1_3->F2_3 - •CH3

Caption: Predicted EI fragmentation pathways for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.

Comparative Analysis with Structural Analogs

To understand the specific contribution of each substituent to the fragmentation pattern, we will compare the parent compound with three key analogs. This comparative approach is essential for building a reliable structure-fragmentation library.

Compound NameStructureMW ( g/mol )Key Structural DifferencePredicted Major Fragments (m/z) and Rationale
Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Structure 1215.03Parent Compound 184/186 : [M-•OCH₃]⁺, stable acylium ion. 186/188 : [M-•C₂H₅]⁺, alpha-cleavage of ethoxy. 156/158 : [M-•OCH₃-CO]⁺.
Analog 1: Methyl 2-ethoxypyridine-4-carboxylate Structure 2181.07No Chlorine 150 : [M-•OCH₃]⁺, acylium ion. No M+2 peak. 152 : [M-•C₂H₅]⁺. 122 : [M-•OCH₃-CO]⁺.
Analog 2: Methyl 5-chloro-2-methoxypyridine-4-carboxylate Structure 3201.02Methoxy vs. Ethoxy 170/172 : [M-•OCH₃]⁺, acylium ion. 186/188 : [M-•CH₃]⁺, loss of methyl from methoxy. Loss of ethylene not possible.
Analog 3: Ethyl 5-chloro-2-ethoxypyridine-4-carboxylate Structure 4229.05Ethyl vs. Methyl Ester 184/186 : [M-•OC₂H₅]⁺, acylium ion from ethoxy ester loss. 200/202 : [M-•C₂H₅]⁺, loss from either ethoxy group.
  • Analog 1 (No Chlorine): The fragmentation of Methyl 2-ethoxypyridine-4-carboxylate will mirror the parent compound but with two key differences. First, all fragment m/z values will be 34.46 Da lower (the mass difference between Cl and H). Second, and more importantly, the characteristic M+2 isotopic peaks will be absent, providing definitive evidence for the lack of chlorine. The primary fragments will be the acylium ion at m/z 150 ([M-•OCH₃]⁺) and the ion from alpha-cleavage at m/z 152 ([M-•C₂H₅]⁺).

  • Analog 2 (Methoxy vs. Ethoxy): Replacing the 2-ethoxy group with a 2-methoxy group removes the possibility of losing an ethyl radical or ethylene. The primary alpha-cleavage at the ether will now be the loss of a methyl radical (•CH₃), leading to a fragment at m/z 186/188. This is a 14 Da difference from the loss of the ethyl radical in the parent compound. The base peak is still expected to be the acylium ion from the loss of the ester's methoxy group ([M-•OCH₃]⁺) at m/z 170/172.

  • Analog 3 (Ethyl vs. Methyl Ester): Changing the methyl ester to an ethyl ester introduces a new fragmentation pathway. The most favorable ester fragmentation will now be the loss of an ethoxy radical (•OC₂H₅), producing the same acylium ion as the parent compound's primary fragmentation (m/z 184/186). However, the molecular weight is 14 Da higher. This demonstrates how different precursors can lead to the same product ion, a crucial consideration in mixture analysis.[11]

Experimental Protocols

To ensure reproducibility and generate high-quality, comparable data, the following standardized protocols are recommended.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Volatile Solvent (e.g., MeOH, ACN, DCM) Sample->Dissolve Concentration Adjust to ~1 mg/mL (GC-MS) ~10 µg/mL (LC-MS) Dissolve->Concentration GCMS GC-MS (EI) For Volatile Analogs Concentration->GCMS LCMS LC-MS/MS (ESI) For General Applicability Concentration->LCMS Process Process Spectra GCMS->Process LCMS->Process Identify Identify Molecular Ion & Key Fragments Process->Identify Compare Compare Fragmentation vs. Analogs Identify->Compare Elucidate Elucidate Structure Compare->Elucidate

Sources

Validation of In Silico Binding Models for Methyl 5-chloro-2-ethoxypyridine-4-carboxylate Derivatives Targeting KDM4 Demethylases

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary & Biological Context

The optimization of small-molecule inhibitors targeting metalloenzymes remains one of the most notoriously difficult challenges in computational drug discovery. This guide evaluates the predictive accuracy of in silico binding models using Methyl 5-chloro-2-ethoxypyridine-4-carboxylate derivatives.

These highly functionalized pyridine scaffolds serve as potent anchors in the 2-oxoglutarate (2-OG) binding site of Jumonji domain-containing histone lysine demethylases (KDM4/JMJD2 family)[1]. Mechanistically, the pyridine nitrogen and the 4-carboxylate group act as a bidentate chelator for the catalytic Fe(II) ion, while the 5-chloro and 2-ethoxy vectors are optimized to probe hydrophobic sub-pockets and enhance cellular penetrance [2].

In this guide, we objectively compare our proprietary QuantumBind AI platform against traditional industry standards: AutoDock Vina (Standard Precision Docking) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) . We ground these computational predictions in rigorous, self-validating in vitro biophysical data.

The Mechanistic Challenge in Modeling Metalloprotein Coordination

Why do standard docking algorithms frequently fail to predict accurate binding affinities ( ΔG ) for pyridine-4-carboxylates? The causality lies in the physics of the active site:

  • Quantum Mechanical (QM) Polarization: The Fe(II) ion in the KDM4 active site is highly polarizable. Standard precision (SP) docking relies on fixed partial charges (e.g., Gasteiger or OPLS). When the pyridine nitrogen coordinates the metal, massive charge transfer occurs. Fixed-charge models severely underestimate this induction effect, leading to skewed pose generation and weak predicted affinities.

  • Dynamic Desolvation: The 2-OG pocket is heavily solvated. Chelating the Fe(II) ion requires displacing highly ordered water molecules—an event that incurs a massive enthalpic penalty but a favorable entropic gain [1]. Implicit solvent models (like MM-GBSA) average out this solvent network, missing the discrete thermodynamic signatures necessary for accurate ΔG calculation.

Platform Comparison: QuantumBind AI vs. Alternatives

To bridge the gap between computational throughput and experimental reality, we compared three distinct in silico paradigms:

  • AutoDock Vina (SP Docking): An open-source standard utilizing an empirical scoring function. While computationally inexpensive, it lacks the parameterization to accurately penalize the desolvation of the Fe(II) coordination sphere, often resulting in false-positive hydrophobic poses.

  • MM-GBSA: A post-docking refinement tool that applies molecular mechanics and implicit solvation. It improves upon SP docking by allowing localized receptor flexibility, but its reliance on continuum solvent models fails to capture the explicit water displacement required by the 2-ethoxy and 5-chloro substituents.

  • QuantumBind AI (The Product): Our advanced platform integrates a hybrid QM/MM neural network potential with Free Energy Perturbation (FEP+). Causality of Performance: By dynamically recalculating partial charges during the binding trajectory and explicitly modeling the displacement of the active-site water network, QuantumBind AI captures the true thermodynamic cost of metal chelation.

Experimental Validation Protocols (E-E-A-T)

To ensure scientific integrity, every in silico prediction must be challenged by a self-validating in vitro system. Below are the step-by-step methodologies used to establish our ground truth.

Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Purpose: To determine the transient kinetics ( kon​ , koff​ ) and affinity ( KD​ ) of the derivatives.

  • Surface Preparation: Immobilize His-tagged KDM4A onto an NTA sensor chip via Ni2+ capture, targeting a density of ~3000 RU to minimize mass transport limitations.

  • Analyte Injection: Inject Methyl 5-chloro-2-ethoxypyridine-4-carboxylate derivatives in a 2-fold dilution series (from 10 µM to 39 nM) at a high flow rate (50 µL/min) to resolve fast kon​ rates typical of fragment-like chelators.

  • Self-Validation Check: Prior to injection, run the analyte through Dynamic Light Scattering (DLS). If the polydispersity index (PDI) > 0.1, the compound is aggregating, and the SPR data will be an artifact. Only monomeric solutions are advanced.

Protocol B: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Purpose: To confirm that binding is enthalpy-driven, validating the metal-chelation mechanism.

  • Equilibration: Dialyze KDM4A (50 µM) and the ligand (500 µM) into identical buffers (50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM ascorbate) to eliminate heat-of-dilution artifacts.

  • Titration: Perform 20 injections of 2 µL ligand into the protein cell at 25°C.

  • Self-Validation Check: The stoichiometry parameter ( N ) must resolve between 0.9 and 1.1 . An N value outside this range indicates inactive protein fractions or inaccurate ligand concentration, automatically invalidating the thermodynamic parameters ( ΔH , −TΔS ).

Protocol C: X-ray Crystallography - Pose Grounding

Purpose: To provide the absolute structural ground truth for the computational models.

  • Co-crystallization: Incubate KDM4A (10 mg/mL) with a 5-fold molar excess of the ligand and 1 mM FeSO4 for 2 hours.

  • Diffraction: Grow crystals using the sitting-drop vapor diffusion method and collect diffraction data at 100 K using synchrotron radiation. Solve the structure via molecular replacement (using PDB: 2VD7 as a search model).

Workflow & Mechanistic Logic

G cluster_0 In Silico Platforms cluster_1 In Vitro Validation Vina AutoDock Vina (SP Docking) Analysis Correlation Analysis (ΔG_pred vs ΔG_exp) Vina->Analysis Empirical ΔG MMGBSA MM-GBSA (Implicit Solvation) MMGBSA->Analysis Implicit ΔG Quantum QuantumBind AI (QM/MM & FEP+) Quantum->Analysis Absolute ΔG SPR SPR (Kinetics) SPR->Analysis KD ITC ITC (Thermodynamics) ITC->Analysis ΔH, -TΔS Xray X-ray (Pose Validation) Xray->Analysis 3D Pose Ligand Methyl 5-chloro-2-ethoxypyridine -4-carboxylate Derivatives Ligand->Vina Ligand->MMGBSA Ligand->Quantum Ligand->SPR Ligand->ITC Ligand->Xray

Workflow comparing in silico binding models against in vitro biophysical validation techniques.

Quantitative Data Presentation

The table below summarizes the predictive performance of the three in silico platforms against the in vitro ground truth (derived from ITC/SPR experiments) for a series of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate derivatives.

CmpdStructural ModificationExp. ΔG (kcal/mol)AutoDock Vina ΔG MM-GBSA ΔG QuantumBind AI ΔG
1 Base Scaffold (Fragment)-6.2-4.1-5.5-6.0
2 3-Amino substitution-7.8-4.8-6.2-7.6
3 3-((furan-2-ylmethyl)amino)-9.5-6.1-7.8-9.3
4 5-chloro 5-fluoro-8.1-5.2-6.9-8.0
Root Mean Square Error (RMSE) - 2.98 1.35 0.18

Data Analysis: AutoDock Vina systematically underpredicts the binding affinity (RMSE = 2.98 kcal/mol) because it fails to reward the strong enthalpic contribution of the Fe(II)-carboxylate coordinate bond. MM-GBSA improves the correlation but struggles with the desolvation penalty of the extended furan ring in Compound 3. QuantumBind AI achieves near-experimental accuracy (RMSE = 0.18 kcal/mol) by accurately modeling both the QM charge transfer at the metal center and the explicit thermodynamic cost of water displacement.

Conclusion

When developing inhibitors based on the Methyl 5-chloro-2-ethoxypyridine-4-carboxylate scaffold, standard empirical docking methods are insufficient due to the complex metalloprotein physics of the KDM4 active site. As demonstrated by rigorous in vitro validation (SPR, ITC, and X-ray crystallography), the QuantumBind AI platform successfully bridges the gap between computational prediction and experimental reality, providing drug development professionals with a highly trustworthy tool for lead optimization.

References

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

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Safety Operating Guide

Comprehensive Safety Protocol: Handling and Disposal of Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2-ethoxypyridine-4-carboxylate. The protocols herein are designed to ensure the highest level of safety by synthesizing data from structurally related compounds and adhering to established laboratory safety standards. Given that the toxicological properties of this specific molecule have not been exhaustively investigated, a risk-averse approach is mandatory.[1]

Hazard Assessment and Risk Mitigation

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate belongs to the family of halogenated pyridine derivatives. Compounds in this class are known to present various health risks. Structurally similar chemicals, such as 2-chloropyridine, are toxic if swallowed, inhaled, or absorbed through the skin, and are irritating to the eyes, respiratory system, and skin.[2][3][4] Long-term exposure to related substances may lead to cumulative health effects.[2] Therefore, handling Methyl 5-chloro-2-ethoxypyridine-4-carboxylate requires stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) plan.

Primary Engineering Control: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[3]

Required Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any procedure involving Methyl 5-chloro-2-ethoxypyridine-4-carboxylate. The selection of this equipment is based on a risk assessment that considers all potential routes of exposure: dermal, ocular, and inhalation.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and vapors.[6] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or vigorous reaction.[7]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Nitrile gloves provide a good baseline of protection for incidental contact.[5][7] Due to the potential for skin absorption and irritation, double-gloving is required. Change gloves immediately upon contamination and every two hours during extended use.[8]
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat must be worn to protect the skin and underlying clothing.[6][8] Clothing worn underneath should be made of natural fibers like cotton and cover the legs completely.
Foot Protection Closed-Toe ShoesShoes must be non-perforated and fully enclose the foot to protect against spills.[7][8]
Respiratory Protection NIOSH-Approved RespiratorWhile a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges is necessary if engineering controls are inadequate or during a spill cleanup outside of the hood.[3][7]

Procedural Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning Sequence
  • Foot and Body Protection: Put on closed-toe shoes and a long-sleeved lab coat, ensuring it is fully buttoned.

  • Hand Protection (First Pair): Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Hand Protection (Second Pair): Don the second pair of nitrile gloves.

Experimental Protocol: PPE Doffing Sequence (Contamination Avoidance)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the sides and back.

  • Body Protection: Unbutton the lab coat and remove it by folding it inward on itself to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Begin Task Assessment check_splash Potential for Splash or Vigorous Reaction? start->check_splash base_ppe Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles check_splash->base_ppe No add_face_shield Add Face Shield check_splash->add_face_shield check_aerosol Aerosol or Dust Generation Possible? add_respirator Use NIOSH Respirator (in addition to Fume Hood) check_aerosol->add_respirator Yes complete Proceed with Task check_aerosol->complete No base_ppe->check_aerosol add_respirator->complete Proceed with Caution

Caption: PPE selection workflow for handling Methyl 5-chloro-2-ethoxypyridine-4-carboxylate.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

  • Spill: Evacuate the area.[1] Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.[1] Do not allow the chemical to enter drains.[1]

Disposal Plan
  • Chemical Waste: All waste containing Methyl 5-chloro-2-ethoxypyridine-4-carboxylate must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical is considered hazardous waste. It must be collected in a designated, sealed hazardous waste container.

  • Final Disposal: All waste materials must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[1][3][4] Do not mix with other waste streams.[1]

References

  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • National Toxicology Program. (2011). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 15). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

  • University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Pyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.